Executive Summary The benzazepine scaffold represents a privileged chemical space in neuropharmacology and cardiovascular drug development. Specifically, 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (frequently designate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzazepine scaffold represents a privileged chemical space in neuropharmacology and cardiovascular drug development. Specifically, 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (frequently designated as SK&F 101055) is a critical secondary amine pharmacophore[1]. It serves as the primary N-desmethyl metabolite of SK&F 86466, a potent and selective pre- and post-junctional
This technical whitepaper explores the physicochemical properties, unique biotransformation pathways, and analytical methodologies associated with this compound, providing researchers with a robust framework for investigating benzazepine derivatives.
Physicochemical Profiling and Structural Dynamics
The structural biology of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is defined by its fused benzene and azepine rings, with a chlorine atom at the 6-position. This halogenation significantly alters the electron density of the aromatic ring, enhancing lipophilicity and dictating its orientation within the hydrophobic pockets of adrenergic receptors.
Unlike its parent compound SK&F 86466 (a tertiary amine), SK&F 101055 is a secondary amine[1]. This structural difference fundamentally alters its acid-base chemistry (pKa), hydrogen-bonding capacity, and subsequent pharmacokinetic behavior[3].
Table 1: Comparative Physicochemical and Pharmacological Data
Biotransformation and Novel Amine Conjugation Pathways
The metabolic fate of the benzazepine scaffold reveals highly unusual Phase II conjugation mechanisms. The parent drug undergoes CYP450-mediated N-demethylation to yield the secondary amine, SK&F 101055[1].
Because SK&F 101055 is a secondary amine, it is susceptible to unique biotransformations not seen in its tertiary precursor:
N-Sulfoconjugation : Direct addition of a sulfate group to the azepine nitrogen yields a 3-N-sulfonate conjugate[1].
Hydroxylamine Glucuronidation : Oxidation of the amine produces a hydroxylamine intermediate, which is subsequently trapped by UDP-glucuronosyltransferases (UGTs)[1].
Carbamic Acid Glucuronidation (Mechanistic Causality) : In biological fluids, secondary amines reversibly react with endogenous carbon dioxide (
) to form an unstable carbamic acid intermediate[6]. While typically transient, UGT enzymes recognize this intermediate and catalyze the addition of glucuronic acid, forming a highly stable carbamyl glucuronide[1][6].
Metabolic biotransformation of SK&F 86466 to SK&F 101055 and its Phase II conjugates.
Experimental Protocols & Self-Validating Systems
Protocol 1: Isolation and GC-MS Characterization of Carbamyl Glucuronides via Ethanolysis
Causality & Rationale: Intact carbamyl glucuronides are highly polar and thermally labile, making direct Gas Chromatography-Mass Spectrometry (GC-MS) impossible. To resolve this, an ethanolysis reaction is employed. This step cleaves the glucuronic acid moiety and replaces it with an ethyl group, producing a volatile, thermally stable ethyl carbamate derivative suitable for GC-MS[1].
Step-by-Step Methodology:
Fractionation: Isolate the glucuronide conjugate fraction from biological matrices (e.g., urine) using preparative High-Performance Liquid Chromatography (HPLC)[1].
Lyophilization: Freeze-dry the isolated fractions to remove aqueous solvents, ensuring a completely anhydrous environment for derivatization.
Ethanolysis Reaction: Resuspend the lyophilized residue in anhydrous ethanol containing a catalytic amount of acid. Incubate at 60°C for 2 hours to force the exchange of the glucuronic acid group for an ethyl group[1].
Extraction: Quench the reaction with a neutralizing buffer and extract the resulting ethyl carbamate derivative using ethyl acetate.
System Validation (Crucial): Spike a parallel blank matrix with a synthesized ethyl carbamate standard of SK&F 101055. This acts as a positive control to validate retention time (
) and fragmentation patterns.
GC-MS Analysis: Inject the organic layer into the GC-MS. Confirm the structural identity by matching the mass shift and fragmentation ions against the synthetic standard[1].
Analytical workflow for the isolation and characterization of carbamyl glucuronides.
Protocol 2: In Vitro
-Adrenoceptor Radioligand Binding Assay
Causality & Rationale: To quantify the receptor affinity of benzazepine derivatives, competition binding assays are utilized. By measuring how effectively SK&F 101055 displaces a known radioligand, researchers can calculate the inhibition constant (
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells expressing human
-adrenoceptors. Homogenize and wash the membrane preparations with 50 mM Tris-HCl buffer (pH 7.4)[7].
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of
clonidine (radioligand), and increasing concentrations of the benzazepine test compound (10⁻¹⁰ to 10⁻⁴ M)[2].
Validation Control: Include wells containing 10 µM yohimbine (a known
antagonist) to define non-specific binding. This ensures the assay's dynamic range is strictly measuring orthosteric interactions.
Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.
Quantification: Wash filters thrice with ice-cold buffer, immerse in scintillation fluid, and measure radioactivity via a liquid scintillation counter.
Data Analysis: Plot a competition curve and apply the Cheng-Prusoff equation to derive the
Pharmacokinetics and Structure-Pharmacokinetic Relationships (SPR)
The transition from a tertiary amine (SK&F 86466) to a secondary amine (SK&F 101055) drastically shifts the pharmacokinetic profile of the benzazepine scaffold.
Quantitative structure-pharmacokinetic relationship (SPR) studies on 3-substituted 1H-3-benzazepines reveal that alterations in lipophilicity (
) directly correlate with the free fraction of the drug in plasma and tissues[3]. Furthermore, basicity (pKa) exhibits a statistically significant linear relationship with the steady-state volume of distribution () and terminal half-life ()[3].
Because SK&F 101055 is a secondary amine, it demonstrates a notably lower clearance rate and a higher volume of distribution compared to its tertiary amine analogs[3]. This is mechanistically driven by the secondary amine's increased capacity for hydrogen bonding, which enhances tissue sequestration and reduces the rate of hepatic extraction, prolonging its biological half-life.
References
1.[4] Sigma-Aldrich. "6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride." Sigma-Aldrich Catalog. Available at:
2.[1] Straub, K., Davis, M., & Hwang, B. "Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates." PubMed (NIH). Available at:
3. MilliporeSigma. "6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3 ..." Sigma-Aldrich Catalog. Available at:
4.[6] Schleicher, J. C., et al. "Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides." ResearchGate. Available at:
5.[2] Hieble, J. P., et al. "Selective alpha-2 adrenoceptor blockade by SK&F 86466: in vitro characterization of receptor selectivity." PubMed (NIH). Available at:
6.[5] Cayman Chemical. "SKF 86466 (hydrochloride) (CAS Number: 86129-54-6)." Cayman Chemical Catalog. Available at:
7.[7] Shimada, I., et al. "5-HT2C 受容体アゴニストの合成と 構造活性相関に関する研究." NII. Available at:
8.[3] "Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H- 3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships." PubMed (NIH). Available at:
The 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine Core: A Gateway to Diverse Pharmacological Activity
This technical guide provides an in-depth exploration of the 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, a foundational chemical structure that has given rise to a variety of pharmacologically significant mole...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth exploration of the 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, a foundational chemical structure that has given rise to a variety of pharmacologically significant molecules. We will delve into the core identifiers, synthesis methodologies, and the structure-activity relationships that underpin the diverse applications of its derivatives in drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
The Unsubstituted Core: Identification and Characteristics
The 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine molecule is a tricyclic structure featuring a chlorinated benzene ring fused to a seven-membered azepine ring. While this core structure is of great interest, it is most commonly encountered in its substituted forms. The unsubstituted parent compound serves as a critical starting point for the synthesis of more complex, biologically active derivatives.
While a specific CAS number for the unsubstituted 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is not prominently cited in major chemical databases, its derivatives are well-documented. This suggests that the parent compound is primarily of interest as a synthetic intermediate. For the purpose of this guide, we will focus on the synthesis of this core scaffold and the properties of its key derivatives.
One of the simplest and most studied derivatives is the N-methylated version:
Not explicitly found, but its antagonist activity is documented.[1][2]
Molecular Formula
C11H14ClN
Molecular Weight
195.69 g/mol
This particular derivative has been identified as a potent and selective antagonist of α2-adrenoceptors, highlighting the immediate impact of even minor substitutions on the pharmacological profile.[1][2]
Synthesis of the 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine Scaffold
The synthesis of the 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine core is a multi-step process that can be achieved through various synthetic routes. One common approach involves the cyclization of a suitably substituted phenylethylamine derivative. The choice of starting materials and reaction conditions can be adapted to introduce desired substituents on the aromatic ring or the azepine nitrogen.
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for the 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of how the benzazepine scaffold can be synthesized. Specific reagents and conditions may be varied to achieve different derivatives.
Step 1: N-Acylation of a Substituted Phenylethylamine
Dissolve the starting 2-(4-chlorophenyl)ethylamine in a suitable aprotic solvent (e.g., dichloromethane).
Add a base, such as triethylamine, to the solution.
Slowly add an acylating agent (e.g., chloroacetyl chloride) at a reduced temperature (0 °C) to control the exothermic reaction.
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the N-acylated product.
Step 2: Intramolecular Friedel-Crafts Cyclization
Add the N-acylated product to a strong Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).
Heat the mixture to promote the intramolecular cyclization, forming the seven-membered ring. The reaction temperature and time are critical and should be carefully optimized.
Quench the reaction by carefully pouring it over ice and an acidic solution.
Extract the product into an organic solvent.
Wash, dry, and concentrate the organic layer to obtain the cyclic lactam intermediate.
Step 3: Reduction of the Lactam
Dissolve the lactam intermediate in a dry, inert solvent (e.g., tetrahydrofuran).
Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF), at a low temperature.
After the addition is complete, gently reflux the mixture to drive the reduction to completion.
Carefully quench the excess reducing agent with a stepwise addition of water and a sodium hydroxide solution.
Filter the resulting salts and extract the product from the filtrate.
Purify the crude product by column chromatography to yield the desired 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold.
Key Derivatives and Their Pharmacological Significance
The true value of the 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine core lies in its ability to be functionalized to produce compounds with specific and potent biological activities. Two of the most notable examples are Fenoldopam and SKF-83959.
Fenoldopam: A Selective Dopamine D1 Receptor Agonist
Fenoldopam is a rapid-acting vasodilator used to treat severe hypertension.[3][4] Its mechanism of action is centered on its agonism at peripheral dopamine D1 receptors, which leads to vasodilation, particularly in renal arteries, thereby increasing renal blood flow.[3][5]
Fenoldopam's therapeutic effect is a direct result of its interaction with the D1 receptor, which initiates a signaling cascade that results in smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of Fenoldopam's vasodilatory action via the D1 receptor.
SKF-83959: A D1-Like Receptor Partial Agonist and Allosteric Modulator
SKF-83959 is a research chemical with a more complex pharmacological profile than Fenoldopam. It acts as a partial agonist at dopamine D1-like receptors and has also been identified as a potent allosteric modulator of the sigma-1 receptor.[6][7][8] This dual activity makes it a valuable tool for investigating the roles of these receptor systems in various neurological processes.
Research chemical for studying dopamine and sigma receptor systems.[6][7]
The enantiomers of SKF-83959 have been synthesized and studied, revealing that the behavioral effects primarily reside in the R-(+)-enantiomer.[9]
Safety, Handling, and Storage
As with all chemical compounds, proper safety precautions are essential when handling 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives. The following are general guidelines; however, it is crucial to consult the specific Safety Data Sheet (SDS) for each compound.
General Handling Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10]
Avoid Contact: Prevent contact with skin, eyes, and clothing.[10]
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.
Storage:
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
In case of skin contact: Wash off with soap and plenty of water.
If inhaled: Move the person into fresh air.
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Conclusion
The 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a testament to the power of medicinal chemistry in generating diverse and potent pharmacological agents from a common chemical core. The ability to strategically modify this structure has led to the development of important drugs like Fenoldopam and valuable research tools such as SKF-83959. A thorough understanding of the synthesis, structure-activity relationships, and pharmacological profiles of these compounds is crucial for the continued development of novel therapeutics targeting a range of diseases. As research in this area continues, it is likely that more derivatives of this versatile benzazepine will emerge with unique and beneficial biological activities.
References
DeMarinis, R. M., Hieble, J. P., & Matthews, W. D. (1983). 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine: a potent and selective antagonist of alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 26(9), 1213–1214.
Fenoldopam. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
Murphy, M. B. (2023). Fenoldopam. In StatPearls.
Guo, L., Zhao, J., Jin, G., et al. (2013). SKF83959 is a potent allosteric modulator of sigma-1 receptor. Molecular Pharmacology, 83(3), 577–586.
Fenoldopam. (n.d.). In Deranged Physiology. Retrieved March 7, 2024, from [Link]
SKF-83,959. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
Platt, D. M., Rowlett, J. K., & Spealman, R. D. (2005). Behavioral effects of the R-(+)- and S-(−) enantiomers of the D1-like partial receptor agonist SKF 83959 in monkeys. Psychopharmacology, 177(1-2), 119–127.
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)
Corlopam® (fenoldopam mesylate) Injection, USP. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Whitepaper: Pharmacological Characterization and Binding Affinity of Chlorobenzazepines to 5-HT2C Receptors
Executive Summary The development of selective serotonergic drugs has historically been hindered by the high sequence homology among 5-HT receptor subtypes. However, the introduction of the chlorobenzazepine scaffold—mos...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of selective serotonergic drugs has historically been hindered by the high sequence homology among 5-HT receptor subtypes. However, the introduction of the chlorobenzazepine scaffold—most notably represented by lorcaserin—marked a paradigm shift in neuropharmacology. By achieving high binding affinity and functional selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes, chlorobenzazepines offer targeted therapeutic potential for obesity and neuropsychiatric disorders without the cardiovascular liabilities associated with 5-HT2B agonism.
As a Senior Application Scientist, I have structured this technical guide to move beyond standard operating procedures. Here, we will dissect the causality behind assay design, explore the thermodynamic principles of receptor binding, and establish self-validating experimental workflows required for rigorous drug development.
Structural Pharmacology & Binding Kinetics
The 8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine scaffold is uniquely optimized for the 5-HT2C binding pocket. The halogen substitution at the 8-position and the methyl group at the 1-position create steric and electronic parameters that heavily favor 5-HT2C interaction.
To quantify this, we rely on competitive radioligand binding assays. The table below summarizes the binding affinity (
) and functional efficacy () of lorcaserin across the primary 5-HT2 receptor family, demonstrating the critical divergence between receptor occupancy and functional activation.
Quantitative Binding and Efficacy Profile of Lorcaserin
Understanding the downstream signaling of the 5-HT2C receptor is essential for designing orthogonal functional assays. The 5-HT2C receptor is a Class A G-protein-coupled receptor (GPCR) that canonically couples to the Gαq/11 heterotrimeric G-protein 3[3].
Upon agonist binding, the Gαq/11 subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) 4[4]. IP3 diffuses through the cytosol to trigger calcium (Ca2+) release from the endoplasmic reticulum, while DAG remains membrane-bound to activate Protein Kinase C (PKC)5[5].
of novel chlorobenzazepines, we employ a highly optimized competitive radioligand binding protocol 6[6]. Below is the step-by-step methodology, annotated with the causality behind each experimental choice to ensure robust, reproducible data.
Step-by-Step Protocol & Causality
Membrane Preparation :
Action : Homogenize HEK-293 or CHO cells stably expressing the recombinant human 5-HT2C receptor in ice-cold lysis buffer. Centrifuge at 20,000 x g to pellet membranes.
Causality : Utilizing transfected cell lines provides a null background for endogenous serotonin receptors. This ensures the radioactive signal is exclusively derived from the 5-HT2C target, eliminating cross-reactivity noise that plagues native tissue preparations.
Buffer Formulation :
Action : Resuspend the pellet in assay binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
Causality : The inclusion of 5 mM MgCl2 is non-negotiable. Divalent cations are thermodynamically required to stabilize the ternary complex (Receptor-Ligand-Gαq). Omission of Mg2+ forces the receptor into an uncoupled, low-affinity state, which artificially inflates the
values of agonist compounds.
Assay Incubation :
Action : In a 96-well plate, combine 150 µL of membrane preparation, 50 µL of the chlorobenzazepine test compound (varying concentrations), and 50 µL of [125I]-DOI. Incubate at 30°C for 60 minutes.
Causality : We specifically select[125I]-DOI (an agonist radioligand) over [3H]-Mesulergine (an antagonist). According to the two-state receptor model, agonists preferentially bind to the G-protein-coupled state. Using an agonist radioligand ensures we measure the physiologically relevant high-affinity state for our test compounds. Furthermore, incubating at 30°C allows the system to reach equilibrium without the rapid receptor degradation often observed at 37°C.
Termination & Filtration :
Action : Terminate the reaction via rapid vacuum filtration onto GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash four times with ice-cold buffer.
Causality : [125I]-DOI and many basic chlorobenzazepines are positively charged and will non-specifically bind to the negatively charged glass fibers of the filter. PEI is a cationic polymer that masks these charges, drastically reducing non-specific binding and widening the assay's dynamic range.
Quantification & Analysis :
Action : Add scintillation cocktail and measure radioactivity. Calculate
using the Cheng-Prusoff equation: .
Step-by-step workflow for competitive radioligand binding assay.
Establishing a Self-Validating System
A fundamental tenet of rigorous drug development is that a radioligand binding assay is inherently incomplete; it measures occupancy, not efficacy. A compound could bind with sub-nanomolar affinity and act as a pure antagonist.
To create a self-validating system , the binding protocol must be orthogonally paired with a functional readout. For 5-HT2C, this is achieved via an IP3 accumulation assay or a fluorescent calcium flux assay7[7].
If a chlorobenzazepine displaces [125I]-DOI (indicating affinity) but fails to induce IP3 accumulation, the system correctly flags the compound as an antagonist. By running a known full agonist (e.g., serotonin or WAY-163909) and a selective antagonist (e.g., SB242,084) in parallel, the assay internally validates its own sensitivity and dynamic range[7]. Lorcaserin, for example, successfully clears this validation matrix by exhibiting a
of 15 nM and an of 9 nM for IP3 accumulation, proving it is a potent, functional full agonist[7].
Logical validation matrix combining binding affinity with functional efficacy.
References
Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential , ovid.com, 2
5-HT2C receptor signaling. After activation of the 5-HT2C receptor by... , researchgate.net, 3
Imaging Evaluation of 5HT2C Agonists, [11C]WAY-163909 and [11C]Vabicaserin... , acs.org,7
Targeting the 5-HT2C Receptor in Biological Context and the Current State... , nih.gov, 4
Lorcaserin, a Novel Selective Human 5-Hydroxytryptamine2C Agonist... , researchgate.net,1
What are 5-HT2C receptor agonists and how do they work? , patsnap.com, 5
Data Sheet Radioligand Binding Assay Protocol , giffordbioscience.com, 6
Literature review of 3-benzazepine derivatives in neuroscience
An In-Depth Technical Guide to 3-Benzazepine Derivatives in Neuroscience For Researchers, Scientists, and Drug Development Professionals Abstract The 3-benzazepine scaffold represents a privileged structure in neuroscien...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 3-Benzazepine Derivatives in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-benzazepine scaffold represents a privileged structure in neuroscience, serving as a versatile template for designing potent and selective ligands for a range of critical G-protein coupled receptors (GPCRs) and ion channels. This guide provides a comprehensive review of 3-benzazepine derivatives, delving into their medicinal chemistry, core mechanisms of action at dopamine, serotonin, and glutamate receptors, and their application in treating neurological and psychiatric disorders. We synthesize field-proven insights with technical data, offering detailed experimental protocols and visual diagrams to illuminate key concepts and workflows for professionals in drug discovery and development.
The 3-Benzazepine Scaffold: A Cornerstone of Neuropharmacology
The 3-benzazepine core, characterized by a seven-membered azepine ring fused to a benzene ring, is a foundational structure in modern medicinal chemistry.[1] These compounds are cyclized phenethylamines, making them structurally related to crucial neurotransmitters and other neuroactive molecules like tetrahydroisoquinolines. This inherent similarity provides a powerful starting point for designing ligands that can interact with monoamine receptors. The versatility of the scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune pharmacological properties such as receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[2][3][4] This has led to the development of derivatives targeting a wide array of neurological pathways, from motor control and cognition to appetite and mood.
Pharmacology at Dopamine Receptors: Modulating Motor and Cognitive Function
The dopaminergic system is a primary target for 3-benzazepine derivatives. These compounds have been instrumental in probing the function of the two main classes of dopamine receptors: D1-like (D1, D5) and D2-like (D2, D3, D4).[3]
D1-like Receptor Agonists: A Therapeutic Avenue for Parkinson's Disease
A significant achievement in 3-benzazepine chemistry is the development of selective D1-like receptor agonists. These compounds are of particular interest for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[5] While L-DOPA and D2 agonists are standard treatments, targeting the D1 receptor offers a complementary approach to restore motor function.[6]
Key Compounds and Mechanisms:
Fenoldopam: A selective D1-like receptor partial agonist.[7] While its primary clinical use is as a rapid-acting intravenous antihypertensive agent due to its vasodilatory effects on peripheral arteries, its mechanism is centrally relevant.[7][8][9] Fenoldopam activates D1 receptors, stimulating the Gs/α-olf G-protein pathway, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8][9][10][11] This signaling cascade ultimately modulates neuronal excitability.
SKF-81297: A potent and selective D1-like receptor agonist that is centrally active and has been extensively studied in preclinical models of Parkinson's disease.[12][13][14] Research in MPTP-lesioned monkeys, a standard model for PD, has shown that SKF-81297 can stimulate motor behavior.[6][13] Critically, co-administration with a D2 agonist results in a synergistic effect, producing a more robust and prolonged motor stimulation than either agent alone.[6][12] This provides a strong rationale for developing therapies that simultaneously stimulate both D1 and D2 receptors to achieve better clinical outcomes in PD.[6]
Quantitative Profile of Key D1-like Agonists
The affinity and selectivity of these compounds are critical for their therapeutic potential and are typically determined through radioligand binding assays.
Compound
Target
Affinity (Ki)
Selectivity Profile
Key Application
Fenoldopam
D1-like Agonist
Moderate
No significant affinity for D2, α1, β-adrenoceptors, or 5-HT receptors.[8][10]
Pharmacology at Serotonin Receptors: Targeting Appetite and Mood
3-Benzazepines have also yielded highly selective ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2C subtype, which plays a crucial role in regulating appetite, mood, and reward pathways.[16]
5-HT2C Receptor Agonists: A Mechanistic Approach to Obesity
The development of selective 5-HT2C agonists was a significant step forward from older, non-selective serotonergic weight-loss drugs that carried risks of cardiovascular side effects due to activity at the 5-HT2B receptor.[17]
Key Compound and Mechanism:
Lorcaserin: A potent and selective 5-HT2C receptor agonist formerly approved for the treatment of obesity.[17][18][19] Lorcaserin is believed to reduce appetite by selectively activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[17][20][21] This activation stimulates the release of alpha-melanocortin-stimulating hormone (α-MSH), which then acts on melanocortin-4 receptors (MC4R) to produce a feeling of satiety.[17][20]
Emerging Frontiers: 3-Benzazepines and NMDAR Modulation
Recent research has expanded the scope of 3-benzazepines beyond monoamine receptors, identifying them as promising modulators of N-Methyl-D-aspartate receptors (NMDARs).[22][23] Overactivation of NMDARs is implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[22][23]
Developing subtype-selective NMDAR antagonists is a key therapeutic goal to mitigate excitotoxicity without causing the significant side effects associated with non-selective blockers.[22] Certain tetrahydro-3-benzazepines, derived from the NMDAR antagonist ifenprodil, have been shown to be potent and selective inhibitors of GluN2B-containing NMDARs.[23] This activity presents a novel and exciting avenue for the development of neuroprotective agents for diseases characterized by glutamatergic dysfunction.[22][23]
Key Methodologies in 3-Benzazepine Research
The characterization of novel 3-benzazepine derivatives relies on a suite of established in vitro and in vivo techniques. A foundational step is to determine the compound's binding affinity and selectivity for its intended target.
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the dopamine D1 receptor using a competitive binding assay.
Objective: To quantify the affinity of a novel 3-benzazepine derivative for the human dopamine D1 receptor expressed in a stable cell line.
Materials:
Cell membranes from HEK293 cells stably expressing the human D1 receptor.
Radioligand: [³H]SCH-23390 (a selective D1 antagonist).
Test Compound (novel 3-benzazepine) at various concentrations.
Non-specific binding control: Butaclamol or SKF-83565.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
96-well microplates.
Glass fiber filters (e.g., Whatman GF/B).
Scintillation vials and scintillation fluid.
Liquid scintillation counter.
Step-by-Step Methodology:
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer. Homogenize briefly using a Polytron homogenizer and determine the protein concentration using a Bradford or BCA assay. Dilute to the desired final concentration (e.g., 10-20 µg protein per well).
Assay Plate Setup:
Add 50 µL of assay buffer to the "Total Binding" wells.
Add 50 µL of the non-specific binding control (e.g., 10 µM Butaclamol) to the "Non-Specific Binding" (NSB) wells.
Add 50 µL of the test compound at various dilutions (e.g., from 0.1 nM to 10 µM) to the "Competition" wells.
Radioligand Addition: Add 50 µL of [³H]SCH-23390 (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.
Membrane Addition: Add 100 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final volume in each well is 200 µL.
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium.
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate overnight. Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The 3-benzazepine scaffold continues to be a remarkably fruitful source of novel neuropharmacological agents. Its derivatives have been pivotal in elucidating the roles of dopamine and serotonin receptors and have led to clinically significant medications. The future of 3-benzazepine research is bright, with several promising directions:
Receptor Subtype Selectivity: Achieving greater selectivity for individual receptor subtypes (e.g., D1 vs. D5, or specific 5-HT receptor subtypes) remains a key challenge and a major goal for reducing off-target effects.[3]
Polypharmacology: Designing single molecules that can rationally modulate multiple targets (e.g., a D1 agonist/5-HT2A antagonist) could offer novel therapeutic approaches for complex disorders like schizophrenia.
Neuroprotection: Further exploration of 3-benzazepines as NMDAR modulators could yield first-in-class drugs for treating neurodegenerative diseases.[23]
Novel Synthesis Routes: Continued innovation in synthetic chemistry will be essential for accessing novel derivatives and creating diverse chemical libraries for screening.[18][24]
As our understanding of the complex neurobiology of brain disorders deepens, the versatile and potent 3-benzazepine framework is poised to remain at the forefront of neuroscience drug discovery.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 3341, Fenoldopam. [Link]
Kaplan, A. (2012). Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity. P&T, 37(12), 679–681. [Link]
Gaddam, K., & Co-authors. (2023, June 8). Fenoldopam. In StatPearls. StatPearls Publishing. [Link]
Vermeulen, R. J., Drukarch, B., Sahadat, M. C., Goosen, C., & Stoof, J. C. (1994). The dopamine D1 agonist SKF 81297 and the dopamine D2 agonist LY 171555 act synergistically to stimulate motor behavior of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned parkinsonian rhesus monkeys. Movement Disorders, 9(6), 664–672. [Link]
Li, Y., & Co-authors. (2024, October 25). Synthesis of 3-Benzazepines via Cobalt-Catalyzed C–H Bond Functionalization with CaC2 as the Acetylene Source. Organic Letters. [Link]
Patsnap Synapse. What is the mechanism of Fenoldopam Mesylate? (2024, July 17). [Link]
Kim, G. W., Lin, J. E., Blomain, E. S., & Waldman, S. A. (2014). Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea. Journal of Obesity & Metabolic Syndrome, 23(2), 77–86. [Link]
Dalpoas, S. E., Lee, C., & Pinto, B. (2017, September 6). Lorcaserin. Johns Hopkins Diabetes Guide. [Link]
Kataria, B. C. (2012). Lorcaserin: a selective serotonin receptor (5-HT2C) agonist for the treatment of obesity. International Journal of Basic & Clinical Pharmacology, 1(1), 45-47. [Link]
El-Subbagh, H. I., & Co-authors. (2002). Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(10), 447-454. [Link]
Ritter, N., & Co-authors. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. Biomedicines, 11(5), 1367. [Link]
ResearchGate. The Synthesis of Benzazepines via Sequential [3 + 2]-Annulation and[10][10]-Sigmatropic Rearrangement. [Link]
Motohashi, N., & Co-authors. (2000). Chemistry and biological activity of new 3-benzazepines. Current Medicinal Chemistry, 7(4), 435-449. [Link]
ResearchGate. Synthesis of 3-Benzazepines by Metal-Free Oxidative C-H Bond Functionalization-Ring Expansion Tandem Reaction. (2016). [Link]
O'Sullivan, G. J., & Co-authors. (1995). Differential anti-parkinsonian effects of benzazepine D1 dopamine agonists with varying efficacies in the MPTP-treated common marmoset. European Journal of Pharmacology, 285(1), 1-10. [Link]
Google Patents. (2017).
El‐Subbagh, H. I., & Co-authors. (2002). Dopamine/Serotonin Receptor Ligands. Part IV: Synthesis and Pharmacology of Novel 3‐Benzazecines and 3‐Benzazonines as Potential 5‐HT2A and Dopamine Receptor Ligands. Archiv der Pharmazie, 335(10), 447-454. [Link]
Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Current Bioactive Compounds, 11(3), 170-188. [Link]
Schepmann, D., & Co-authors. (2015). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Tetrahedron: Asymmetry, 26(14), 743-752. [Link]
Ritter, N., & Co-authors. (2023). Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes. Biomedicines, 11(5), 1367. [Link]
Shah, J. H., Hindupur, R. M., & Pati, H. N. (2015). Pharmacological and Biological Activities of Benzazepines: An Overview. Bentham Science. [Link]
Wolkowitz, O. M., & Pickar, D. (1991). Benzodiazepines in the treatment of schizophrenia: a review and reappraisal. The American Journal of Psychiatry, 148(6), 714–726. [Link]
Naguy, A. (2017). Benzodiazepines in Schizophrenia: Nemesis or Nirvana? Clinical Psychopharmacology and Neuroscience, 15(4), 402–403. [Link]
Taylor & Francis Online. Benzazepine – Knowledge and References. [Link]
Chander, A. S., & Co-authors. (2021). Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]
Włodarczyk, A., & Co-authors. (2017). Benzodiazepines in combination with antipsychotic drugs for schizophrenia: GABA-ergic targeted therapy. Psychiatria Danubina, 29(Suppl 3), 345-348. [Link]
Zhang, J., & Co-authors. (2007). Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. Chemical Reviews, 107(1), 274-302. [Link]
Thipperge, J. A., & Co-authors. (2008). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. Lippincott Williams & Wilkins. [Link]
Pacher, P., & Kecskemeti, V. (2004). Dopamine D3 Receptor Ligands With Antagonist Properties. Current Medicinal Chemistry, 11(23), 3137-3150. [Link]
Bighelli, I., & Co-authors. (2016). Benzodiazepines for schizophrenia. The Cochrane Database of Systematic Reviews, 2016(11), CD006391. [Link]
ResearchGate. Structure-Functions Relationships of the Benzodiazepine and Serotonine Receptors Ligands. [Link]
Suzuki, Y., & Co-authors. (2016). Association between the high-dose use of benzodiazepines and rehospitalization in patients with schizophrenia: a 2-year naturalistic study. Neuropsychiatric Disease and Treatment, 12, 3217–3223. [Link]
Guillaumet, G., & Co-authors. (1993). Pyridobenzoxazepine and pyridobenzothiazepine derivatives as potential central nervous system agents: synthesis and neurochemical study. European Journal of Medicinal Chemistry, 28(10), 787-794. [Link]
MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. [Link]
Campiani, G., & Co-authors. (2011). Bivalent Ligands for the Serotonin 5-HT3 Receptor. ACS Medicinal Chemistry Letters, 2(4), 284–288. [Link]
ResearchGate. Discovery of 3-benzyloxy-6-arylpyridazine derivatives as novel multi-target agents toward Parkinson's disease therapy. (2026). [Link]
Therapeutic potential of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine analogs
An In-Depth Technical Guide on the Therapeutic Potential of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine Analogs Executive Summary: The 6-Chloro-3-Benzazepine Scaffold The 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine cor...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Therapeutic Potential of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine Analogs
Executive Summary: The 6-Chloro-3-Benzazepine Scaffold
The 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine core represents a highly privileged scaffold in medicinal chemistry and neuropharmacology. Characterized by a conformationally restricted seven-membered azepine ring fused to a chlorinated benzene moiety, this structural motif effectively mimics the bioactive conformation of endogenous monoamines like dopamine and norepinephrine[1]. The rigid spatial arrangement of the basic nitrogen and the aromatic system allows for precise target engagement across a diverse array of G-protein coupled receptors (GPCRs), most notably the Dopamine D1-like receptors and Alpha-2 adrenergic receptors[2][3].
By systematically modifying the substitution vectors—specifically at the N-3 position and the C-1/C-7/C-8 carbons—drug development professionals can finely tune both the affinity and the intrinsic efficacy (agonist vs. antagonist profile) of these analogs. This whitepaper synthesizes the pharmacological profiling, structure-activity relationships (SAR), metabolic biotransformation, and the self-validating experimental workflows required to evaluate these compounds for therapeutic applications in neurology, psychiatry, and pain management.
The therapeutic utility of 6-chloro-3-benzazepine analogs is primarily dictated by their differential coupling to GPCR signaling cascades.
Dopamine D1 Receptor Modulation (Gs-Coupled): The inclusion of a C-1 phenyl ring and C-7/C-8 hydroxyl groups on the 6-chloro scaffold (e.g., SKF-81297, Fenoldopam) drives high-affinity binding to the D1 receptor[1]. These analogs act as agonists, stabilizing the active conformation of the receptor, which couples to Gαs proteins to stimulate adenylyl cyclase (AC) and increase intracellular cAMP[2].
Alpha-2 Adrenergic Receptor Antagonism (Gi-Coupled): Conversely, analogs lacking the C-7/C-8 diol but possessing an N-3 methyl group (e.g., SK&F 86466) exhibit potent antagonistic activity at presynaptic Alpha-2 adrenoceptors[4]. By blocking these autoreceptors, the analogs prevent the Gi-mediated inhibition of adenylyl cyclase, thereby enhancing the synaptic release of norepinephrine—a mechanism highly relevant for antihyperalgesic and antihypertensive therapies[3][4].
NMDA Receptor Inhibition: Recent structural deconstructions of phenylethanolamines have also identified novel 3-benzazepine derivatives as potent, non-competitive inhibitors of the NMDA receptor (GluN1/GluN2B subunits), opening new avenues for neuroprotective therapeutics[5].
Fig 1: GPCR signaling modulation by 6-chloro-3-benzazepine analogs via Gs and Gi pathways.
Structure-Activity Relationship (SAR) Dynamics
The pharmacological destiny of the 6-chloro-3-benzazepine core is highly sensitive to peripheral substitutions. The table below summarizes the critical SAR data that dictates receptor selectivity and functional outcome.
Note: Shifting the chlorine atom from the C-6 to the C-8 position (e.g., Lorcaserin, SCH-23390) drastically alters the pharmacological profile toward 5-HT2C agonism or D1 antagonism, respectively, highlighting the extreme positional sensitivity of the halogen[1][2].
Experimental Protocols: Self-Validating Assay Systems
To rigorously evaluate the therapeutic potential of novel 6-chloro-3-benzazepine analogs, researchers must employ self-validating experimental workflows. The following protocols are designed with internal controls to ensure data trustworthiness.
Protocol 1: Radioligand Binding Assay for GPCR Affinity Profiling
This assay determines the binding affinity (
) of the analogs at specific GPCRs.
Step 1: Membrane Preparation. Isolate cell membranes from HEK293 cells stably expressing the target receptor (e.g., human D1 or Alpha-2A). Causality: GPCRs require an intact lipid bilayer environment to maintain their native, ligand-receptive conformational state.
Step 2: Radioligand Incubation. Incubate 10 µg of membrane protein with a fixed concentration of a highly selective radioligand (e.g.,[
H]-SCH23390 for D1, or [H]-Rauwolscine for Alpha-2) and varying concentrations of the test analog (10 to 10 M) in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C. Causality: Using a gold-standard tritiated antagonist provides a robust, highly specific baseline for competitive displacement.
Step 3: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of highly lipophilic benzazepine ligands to the filter matrix.
Step 4: Scintillation Counting & Data Analysis. Wash filters with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity. Calculate the
using the Cheng-Prusoff equation. Causality: Converting the raw to accounts for the specific radioligand concentration and its inherent affinity, yielding an assay-independent constant for true SAR comparison[3].
Binding affinity does not equal functional efficacy. This assay differentiates agonists from antagonists.
Step 1: Cell Seeding & IBMX Treatment. Seed target-expressing cells in a 384-well plate. Pre-incubate with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the enzymatic degradation of cAMP, allowing the transient secondary messenger to accumulate to measurable levels.
Step 2: Ligand Stimulation.
For Gs-coupled (D1): Add the test analog directly.
For Gi-coupled (Alpha-2): Add the test analog concurrently with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, creating an artificially high cAMP baseline. This is strictly required to observe the Gi-mediated inhibition of cAMP production caused by Alpha-2 agonists, or the reversal of this inhibition by Alpha-2 antagonists like SK&F 86466.
Step 3: Cell Lysis & FRET Detection. Add HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing a Eu
-cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Read the plate using a time-resolved fluorescence microplate reader. Causality: HTRF utilizes a time delay before measurement, completely eliminating short-lived background autofluorescence from the biological sample or the benzazepine compounds, ensuring a pristine signal-to-noise ratio.
Metabolic Stability & Biotransformation Pathways
Understanding the pharmacokinetics of the 6-chloro-3-benzazepine scaffold is critical for clinical translation. The biotransformation of the Alpha-2 antagonist SK&F 86466 (6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine) serves as the definitive model for this class[6].
Upon systemic administration, the N-methylated parent compound undergoes rapid Phase I oxidation via hepatic CYP450 enzymes. The primary metabolic event is N-demethylation, yielding the active secondary amine metabolite, SK&F 101055 (the unsubstituted 6-chloro core)[6].
This desmethyl metabolite is subsequently subjected to unique Phase II conjugation pathways:
N-Sulfoconjugation: Direct addition of a sulfate group to the basic nitrogen.
Carbamyl Glucuronidation: A fascinating, non-enzymatic reaction where ambient biological CO
reversibly adds to the secondary amine to form an intermediate carbamic acid. This intermediate is then recognized by UDP-glucuronosyltransferases (UGTs) to form a stable carbamyl glucuronide[6].
Fig 2: Biotransformation of N-methyl-6-chloro-3-benzazepines into phase II conjugates.
Conclusion & Translational Perspectives
The 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold remains a cornerstone in neuropharmacological drug discovery. Its ability to be synthetically directed toward D1 agonism (for Parkinson's and cognitive deficits) or Alpha-2 antagonism (for neuropathic pain and hypertension) underscores its versatility[1][4]. Future drug development efforts must continue to leverage rigorous SAR profiling and functional cAMP assays to minimize off-target liabilities while optimizing the unique carbamyl glucuronidation metabolic pathways to enhance bioavailability and half-life[2][6].
References
1.[6] Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates - PubMed. nih.gov.
2.[5] Pharmacological Potential of 3-Benzazepines in NMDAR-Linked Pathophysiological Processes - PMC. nih.gov.
3.[1] Substituted 3-benzazepine - Wikipedia. wikipedia.org.
4.[2] Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders - ACS Publications. acs.org.
5.[4] Transcutaneous electrical nerve stimulation activates peripherally located alpha-2A adrenergic receptors - PubMed. nih.gov.
6.[3] The affinity and selectivity of α‐adrenoceptor antagonists... - PMC. nih.gov.
Application Note: Synthesis Route and Experimental Protocols for 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Introduction & Pharmacological Context The 3-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, including the 5-HT r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
The 3-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, including the 5-HT
receptor agonist lorcaserin. Specifically, 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (also known as SK&F 101055) is a critical desmethyl metabolite of SK&F 86466, a highly selective -adrenoceptor antagonist [1, 2].
Synthesizing this specific 6-chloro isomer presents unique challenges. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making standard electrophilic aromatic substitution (Friedel-Crafts cyclization) highly unfavorable. This application note details a field-proven, five-step synthetic route designed to overcome these thermodynamic barriers, providing a self-validating protocol for researchers and drug development professionals.
Retrosynthetic Strategy & Mechanistic Causality
Designing the synthesis of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine requires careful consideration of protecting group chemistry and reaction thermodynamics.
The N-Methyl Protection Strategy: Direct cyclization of a primary amine precursor is synthetically unviable. Primary amines vigorously complex with Lewis acids (like AlCl
), forming an electron-deficient ammonium species that further deactivates the adjacent aromatic system. By utilizing an N-methyl group, we prevent this extreme deactivation and effectively direct the intramolecular Friedel-Crafts alkylation [3].
The Molten Salt Bath (AlCl
/NHCl): Because the aromatic ring is deactivated by the ortho-chloro substituent, standard solvent-based Friedel-Crafts conditions (e.g., AlCl in CHCl) fail to provide the activation energy required for ring closure. Utilizing a solvent-free AlCl/NHCl melt at 175 °C provides the necessary extreme Lewis acidity and thermal energy to force the cyclization[1].
Selective N-Demethylation: To obtain the final secondary amine, the N-methyl group of the SK&F 86466 intermediate must be removed. Classical methods like catalytic hydrogenation (Pd/C) are strictly avoided here, as they rapidly cause hydrodechlorination of the 6-chloro substituent. Instead, we utilize 1-chloroethyl chloroformate (ACE-Cl), which selectively forms an unstable carbamate that is easily cleaved via methanolysis without affecting the aryl chloride [4].
Retrosynthetic logic for 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Step-by-Step Experimental Protocols
Step 1: Amidation of 2-Chlorophenylacetic Acid
Objective: Convert the starting acid to an N-methyl-N-(2-hydroxyethyl) amide.
Suspend 2-chlorophenylacetic acid (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
Dropwise add thionyl chloride (SOCl
, 1.5 equiv) at 0 °C under an argon atmosphere.
Warm to room temperature and stir for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.
Dissolve the acid chloride in anhydrous DCM (100 mL) and add it dropwise to a pre-cooled (0 °C) solution of 2-(methylamino)ethanol (1.2 equiv) and triethylamine (1.5 equiv) in DCM (150 mL).
Stir for 3 hours at room temperature. Quench with 1M HCl, extract with DCM, wash with brine, dry over Na
SO, and concentrate to yield N-methyl-N-(2-hydroxyethyl)-2-(2-chlorophenyl)acetamide.
Step 2: Borane Reduction
Objective: Reduce the amide to the corresponding tertiary amine.
Dissolve the amide intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF, 150 mL) under argon.
Carefully add Borane-THF complex (BH
·THF, 1M solution, 3.0 equiv) at 0 °C.
Reflux the mixture for 4 hours.
Cool to 0 °C and carefully quench by the dropwise addition of methanol (50 mL) followed by 6M HCl (30 mL) to break the boron-amine complex.
Reflux for an additional 1 hour. Cool, basify with 5M NaOH to pH 10, and extract with ethyl acetate. Dry and evaporate to yield N-methyl-N-(2-hydroxyethyl)-2-(2-chlorophenyl)ethylamine.
Step 3: Chlorination
Objective: Convert the terminal hydroxyl group to a chloride leaving group.
Dissolve the amino alcohol (1.0 equiv) in anhydrous chloroform (CHCl
, 150 mL).
Cool to 0 °C and add thionyl chloride (1.5 equiv) dropwise.
Stir at room temperature for 3 hours.
Evaporate the solvent and excess SOCl
under vacuum. Triturate the residue with diethyl ether to yield N-methyl-N-(2-chloroethyl)-2-(2-chlorophenyl)ethylamine hydrochloride as a white solid. Note: The hydrochloride salt is highly stable and prevents premature intermolecular side reactions.
Objective: Force the ring closure onto the deactivated aromatic ring.
In a heavy-walled glass reactor, thoroughly mix the chloride intermediate (1.0 equiv) with anhydrous aluminum chloride (AlCl
, 4.0 equiv) and ammonium chloride (NHCl, 1.0 equiv).
Heat the solid mixture to 175 °C using a sand bath or heating mantle. The mixture will melt into a dark, viscous liquid. Maintain at 175 °C for exactly 2 hours. Caution: Prolonged heating leads to tar formation and degradation.
Carefully pour the hot melt onto a mixture of crushed ice and concentrated HCl (200 g / 20 mL).
Basify the aqueous phase with 50% NaOH solution (to pH >12) and extract extensively with DCM (3 × 100 mL).
Dry the organic layers and concentrate. Purify via column chromatography (Silica gel, DCM:MeOH 95:5) to yield 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SK&F 86466).
Step 5: Selective N-Demethylation
Objective: Cleave the N-methyl group without hydrodechlorination.
Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 equiv) dropwise at 0 °C.
Reflux the mixture for 2 hours to form the intermediate carbamate.
Evaporate the DCE completely under reduced pressure.
Dissolve the residue in anhydrous methanol (50 mL) and reflux for 1 hour to solvolyze the carbamate.
Evaporate the methanol. Recrystallize the resulting solid from ethanol/ether to yield the target 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride .
Step-by-step synthetic workflow from 2-chlorophenylacetic acid to the final product.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, expected yields, and purification methods for the five-step protocol.
Holden, K.G., & Kaiser, C. (1981). 2,3,4,5-Tetrahydro-1H-3-Benzazepines, process for their production and pharmaceutical compositions having dopamine receptor blocking activity. European Patent EP0007070B1.
Etzkorn, F., Villani, A. J., Rotert, G. A., & Heys, J. R. (1988). Synthesis of 13C, 14C and 2H13C labeled adrenoceptor antagonists: 6‐chloro‐2,3,4,5‐tetrahydro‐3‐methyl‐1H‐3‐benzazepine hydrochloride and its N‐desmethyl analog. Journal of Labelled Compounds and Radiopharmaceuticals, 25(12), 1339-1347. URL:[Link]
DeMarinis, R. M., et al. (1984). Development of an affinity ligand for purification of alpha 2-adrenoceptors from human platelet membranes. Journal of Medicinal Chemistry, 27(7), 918-921. URL:[Link]
Olofson, R. A., et al. (1984). A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine. The Journal of Organic Chemistry, 49(11), 2081-2082. URL:[Link]
Application
Application Note: Solubility Profiling and Solution Stability of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine in DMSO and Aqueous Media
Introduction and Rationale 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (also known in literature as SK&F 101055) is a critical secondary amine and the primary desmethyl metabolite of the -adrenergic receptor antagonist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (also known in literature as SK&F 101055) is a critical secondary amine and the primary desmethyl metabolite of the
-adrenergic receptor antagonist SK&F 86466 . In drug development and pharmacokinetic screening, understanding the phase behavior and solubility limits of such benzazepine derivatives in both organic solvents (like DMSO) and aqueous physiological buffers is paramount .
This application note provides a comprehensive, self-validating protocol for determining the solubility of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. Furthermore, it details the mechanistic causality behind solvent selection, specifically addressing the compound's susceptibility to carbamic acid formation in the presence of dissolved carbon dioxide .
Physicochemical Profiling & Solubility Data
To accurately design a solubility assay, the physicochemical properties of the compound must first be established. The hydrochloride salt is utilized to significantly enhance aqueous solubility by protonating the secondary amine.
Ideal for primary master stocks. Highly stable if protected from moisture.
Deionized Water
> 10 mg/mL
High solubility due to the HCl salt form. pH will drop upon dissolution.
PBS (pH 7.4)
~ 5 - 10 mg/mL
Solubility is slightly reduced due to common-ion effects (chloride) and partial deprotonation near physiological pH.
Mechanistic Insights: Solution Stability & The Carbamic Acid Pathway
Expertise & Experience: When handling secondary amines like 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, researchers often observe unexplained concentration drops or artifactual degradation in aqueous buffers over time. This is rarely due to precipitation; rather, it is a chemical reaction.
Primary and secondary amines undergo a reversible reaction with dissolved carbon dioxide (
) in aqueous solutions to form a carbamic acid intermediate . In in vivo systems, this intermediate is rapidly trapped by UDP-glucuronosyltransferase (UGT) enzymes to form a stable carbamate glucuronide . In in vitro aqueous buffers (especially those exposed to atmospheric or cell culture incubators), this reversible reaction alters the effective concentration of the free amine.
Causality in Protocol Design: To prevent this, primary stock solutions must be prepared in anhydrous DMSO and purged with an inert gas (Argon/Nitrogen). Aqueous dilutions should be prepared immediately prior to the assay using freshly degassed buffers.
Fig 1: Reaction pathway of SK&F 101055 with dissolved CO2 forming a carbamic acid intermediate.
Experimental Protocols
The following self-validating workflows ensure accurate determination of both kinetic and thermodynamic solubility.
Protocol A: Preparation of 10 mM Master Stock in DMSO
Purpose: To create a stable, moisture-free stock for downstream assays.
Weighing: Accurately weigh 2.18 mg of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine HCl using a microbalance.
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
Agitation: Vortex the vial for 30–60 seconds. The compound should dissolve rapidly to yield a clear, colorless solution.
Preservation: Aliquot the solution into amber glass vials to prevent photolytic degradation. Purge the headspace of each vial with Argon gas to displace moisture and
. Store at -20°C.
Protocol B: Thermodynamic Solubility Determination in PBS (pH 7.4)
Purpose: To determine the maximum equilibrium solubility of the solid compound in a physiological buffer.
Solid Addition: Add 5.0 mg of the solid HCl salt to a 1.5 mL low-bind Eppendorf tube.
Equilibration: Seal the tube securely. Incubate on a thermoshaker at 37°C, shaking at 800 rpm for exactly 24 hours. Note: 24 hours is required to transition from a transient supersaturated state to true thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at room temperature to firmly pellet any undissolved solid.
Supernatant Extraction: Carefully aspirate 100 µL of the clear supernatant without disturbing the pellet.
Quantification: Dilute the supernatant 1:100 in the HPLC mobile phase and analyze via HPLC-UV (at 254 nm) against a standard curve prepared from the DMSO stock.
Fig 2: Step-by-step workflow for determining thermodynamic solubility in aqueous buffers.
References
Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates.
Straub K, Davis M, Hwang B.
Drug Metabolism and Disposition (1988).
URL:[Link]
Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides.
Schaefer WH.
Current Drug Metabolism (2007).
URL:[Link]
Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H-3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships.
Straub K, et al.
Drug Metabolism and Disposition (1988).
URL: [Link]
Method
Application Notes and Protocols for In Vitro Assays Using 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Prepared by a Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as SKF-83566, in various in vitro assays. This document outlines the compound's mechanism of action and provides detailed protocols for its characterization.
Introduction and Scientific Background
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF-83566) is a well-characterized pharmacological tool primarily recognized for its potent antagonism of the D1-like dopamine receptor family (D1 and D5 subtypes).[1][2][3] Beyond its primary target, SKF-83566 exhibits a more complex pharmacological profile, interacting with other key proteins in the central nervous system. This polypharmacology necessitates careful experimental design and data interpretation.
Notably, SKF-83566 also functions as a competitive inhibitor of the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft.[4][5] This dual action—D1 receptor blockade and dopamine reuptake inhibition—makes it a unique compound for dissecting dopaminergic signaling pathways. Additionally, it has been reported to be a weaker competitive antagonist at vascular 5-HT2 receptors and a selective inhibitor of adenylyl cyclase 2 (AC2).[1][2]
These application notes will focus on the two primary activities of SKF-83566: D1-like dopamine receptor antagonism and dopamine transporter inhibition.
Mechanism of Action and Signaling Pathways
SKF-83566 exerts its effects by competitively binding to D1-like dopamine receptors and the dopamine transporter.
D1-like Receptor Antagonism: D1-like receptors are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf family of G-proteins. Upon activation by an agonist (like dopamine), they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As a competitive antagonist, SKF-83566 binds to the D1 receptor but does not elicit a response. Instead, it blocks the binding of dopamine and other agonists, thereby preventing the downstream signaling cascade.
Dopamine Transporter (DAT) Inhibition: The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. SKF-83566 competitively binds to the DAT, inhibiting its function.[5] This leads to an increase in the concentration and duration of dopamine in the synaptic cleft.[4][5]
Visualizing the Signaling Pathways
The following diagrams illustrate the key molecular interactions of SKF-83566.
Caption: D1 receptor signaling pathway and the antagonistic action of SKF-83566.
Caption: Mechanism of dopamine transporter (DAT) inhibition by SKF-83566.
Quantitative Pharmacological Data
The following table summarizes the reported binding affinities and functional potencies of SKF-83566 at its key molecular targets.
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is designed to determine the binding affinity (IC₅₀) of SKF-83566 for the dopamine transporter using a competitive binding assay with a radiolabeled ligand, such as [³H]CFT (a cocaine analog).
Principle:
This assay measures the ability of a test compound (SKF-83566) to displace a radiolabeled ligand that binds with high affinity to the target receptor (DAT). The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
Cell line expressing recombinant rat or human DAT (e.g., LLc-PK-rDAT cells).[5]
Cell membrane preparation from the above cell line.
[³H]CFT (specific activity ~70-85 Ci/mmol).
SKF-83566 hydrobromide.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine).
Scintillation fluid and a microplate scintillation counter.
Experimental Workflow:
Caption: Workflow for the DAT radioligand binding assay.
Step-by-Step Procedure:
Compound Preparation: Prepare a stock solution of SKF-83566 in a suitable solvent (e.g., DMSO) and then perform serial dilutions in Assay Buffer to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
Assay Setup: To each well of a 96-well plate, add in the following order:
50 µL of Assay Buffer.
25 µL of the serially diluted SKF-83566 or control solutions (Assay Buffer for total binding, 10 µM Nomifensine for non-specific binding).
25 µL of [³H]CFT diluted in Assay Buffer to a final concentration of ~1-2 nM.
Reaction Initiation: Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to each well to initiate the binding reaction. The final assay volume is 200 µL.
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
Washing: Wash each well three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
Drying and Counting: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Subtract the non-specific binding counts from all other wells.
Plot the specific binding (as a percentage of total specific binding) against the log concentration of SKF-83566.
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
This protocol determines the ability of SKF-83566 to antagonize the effects of a D1 receptor agonist on intracellular cAMP levels.
Principle:
This assay utilizes cells expressing the D1 dopamine receptor. A D1 agonist stimulates adenylyl cyclase, increasing cAMP production. The antagonistic activity of SKF-83566 is measured by its ability to inhibit the agonist-induced increase in cAMP. Modern assays often use a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
Cell line expressing recombinant human D1 dopamine receptor (e.g., HEK293 or CHO cells).
D1 receptor agonist (e.g., SKF-81297 or full-agonist concentration of dopamine).
SKF-83566 hydrobromide.
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
cAMP assay kit (e.g., HTRF-based kit from Cisbio).
White, low-volume 384-well assay plates.
HTRF-compatible plate reader.
Step-by-Step Procedure:
Cell Preparation: Culture the D1-expressing cells to ~80-90% confluency. On the day of the assay, detach the cells and resuspend them in stimulation buffer (provided with the assay kit) at the desired density.
Compound Plating (Antagonist Mode):
Add serially diluted SKF-83566 to the wells of the 384-well plate.
Include control wells with buffer only (for basal and agonist-stimulated controls).
Agonist Preparation: Prepare the D1 agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).
Assay Execution:
Add the cell suspension to each well containing the test compounds and controls.
Immediately add the EC₈₀ concentration of the D1 agonist to all wells except the basal control wells (add buffer instead).
Incubation: Incubate the plate at room temperature for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well as per the kit instructions.
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
Data Analysis:
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
Normalize the data with the agonist-stimulated control as 100% and the basal control as 0%.
Plot the normalized response against the log concentration of SKF-83566.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be used to calculate the antagonist dissociation constant (Kₑ) using the Cheng-Prusoff equation or Schild analysis.
Conclusion and Best Practices
SKF-83566 is a valuable but complex pharmacological tool. When designing experiments, it is crucial to consider its dual activity as both a D1 receptor antagonist and a DAT inhibitor. The choice of assay and the interpretation of results must account for this polypharmacology. For instance, in studies on dopamine release, an observed increase in extracellular dopamine could be due to DAT inhibition rather than a D1 receptor-mediated effect.[4][5] Therefore, using appropriate controls, such as a more potent DAT inhibitor like nomifensine, is essential to dissect the compound's effects.[5] By employing the detailed protocols and understanding the mechanistic principles outlined in these notes, researchers can effectively utilize SKF-83566 to advance our understanding of the dopaminergic system.
References
Stouffer, M. A., et al. (2011). SKF-83566, a D-1-dopamine receptor antagonist, inhibits the dopamine transporter. Journal of Neurochemistry, 118(5), 714–720.
Stouffer, M. A., et al. (2011). SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter. PMC. Retrieved from [Link]
Weinshenker, D., et al. (1999). The D1 dopamine receptor antagonist SCH 23390 is a potent α2-adrenergic receptor agonist in vivo. Journal of Pharmacology and Experimental Therapeutics, 289(2), 851-858.
Application Notes & Protocols: Dosing Guidelines for 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF-82958) in Rodent Studies
Prepared by: Gemini, Senior Application Scientist Introduction: Understanding SKF-82958 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as SKF-82958, is a potent and selective full agonist for the dopamine D...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Understanding SKF-82958
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, commonly known as SKF-82958, is a potent and selective full agonist for the dopamine D1-like receptor family (D1 and D5 receptors).[1][2] Unlike the prototypical partial D1 agonist SKF-38393, which often fails to produce robust behavioral effects or act as a reinforcer, SKF-82958's full agonism elicits more significant and reliable responses in preclinical models.[3][4][5] This makes it an invaluable tool for investigating the role of D1-like receptor signaling in various physiological and behavioral processes, including motor control, reward, learning, and gene expression.[3][6][7]
The primary scientific rationale for using SKF-82958 is to directly stimulate D1-like receptors, thereby mimicking or enhancing the effects of endogenous dopamine at these sites. Its selectivity for D1-like over D2-like receptors allows for the specific interrogation of D1-mediated pathways.[8] However, the behavioral and physiological outcomes of SKF-82958 administration are highly dependent on the dose, the rodent species and strain, the experimental context (e.g., a novel versus a habituated environment), and the specific endpoint being measured.[1][2] This guide provides a comprehensive overview of dosing considerations, detailed protocols, and the mechanistic basis for experimental design in rodent studies.
Pharmacological Profile & Mechanism of Action
SKF-82958 functions by binding to and activating D1-like receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gαs/olf subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is fundamental to the compound's effects on neuronal excitability and gene expression. While highly selective for D1-like receptors, it is important to note its relative potency at D1 versus D5 receptors may differ from other agonists, which can contribute to unique functional outcomes.[1][2] For instance, SKF-82958 is more potent at the D5 receptor compared to another D1 agonist, A 68930, a difference that may underlie some of their distinct behavioral profiles.[1][2]
Caption: D1 receptor signaling cascade activated by SKF-82958.
Dosing Guidelines and Considerations
Vehicle Selection and Preparation
SKF-82958 is typically supplied as a hydrobromide salt, which has good water solubility.
Standard Vehicle: Sterile 0.9% saline is the most common and recommended vehicle.
Preparation: Dissolve the required amount of SKF-82958 powder directly in saline. Gentle warming or vortexing can aid dissolution. Ensure the solution is clear and free of particulates before injection.
Storage: Fresh solutions should be prepared daily. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and protected from light for no more than 24-48 hours.
Routes of Administration
Intraperitoneal (i.p.): The most common systemic route for behavioral studies due to its relative ease and rapid absorption. Onset of action is typically within 5-15 minutes.
Subcutaneous (s.c.): Another common systemic route, which may provide a slightly slower absorption and longer duration of action compared to i.p. injection.
Intracranial (e.g., intra-NAc): Used for site-specific investigations to determine the neural circuits mediating the drug's effects. Doses are significantly lower (in the microgram range) and require stereotaxic surgery.[9]
Dose-Response Data in Rodents
The optimal dose of SKF-82958 is highly dependent on the intended research application. The following tables summarize effective dose ranges reported in the literature for various common assays in rats and mice.
Table 1: Dosing Guidelines for SKF-82958 in Rat Studies
Research Application
Species/Strain
Dose Range (mg/kg)
Route
Observed Effect
Citation(s)
Locomotor Activity
Sprague-Dawley
0.051 - 3.3
i.p.
No effect in naive rats; significant increase in locomotor activity and rearing in habituated rats.
Low-Dose Range (0.01 - 0.1 mg/kg): These doses are typically used for highly sensitive assays where the subjective effects of the drug are paramount. In drug discrimination studies, the goal is to find a dose that is clearly discriminable from vehicle without causing confounding effects like severe hyperactivity or sedation.[10] The narrow effective window for conditioned place preference (around 0.05 mg/kg) highlights that the rewarding effects may follow a U-shaped dose-response curve.[7]
Mid-Dose Range (0.1 - 1.0 mg/kg): This range is often effective for inducing locomotor stimulation in habituated animals and for studying antiparkinsonian effects.[1][13][16] The key insight from locomotor studies is the context-dependency: the lack of effect in a novel environment suggests that a certain level of baseline dopamine activity (present in habituated animals) is necessary for the stimulatory effects of SKF-82958 to manifest.[1]
High-Dose Range (1.0 - 3.3 mg/kg): Higher doses are used to ensure robust receptor activation for biochemical studies, such as measuring changes in gene expression, or to overcome the effects of an antagonist.[1][6] However, at these doses, researchers must be cautious of potential ceiling effects or the emergence of non-specific behaviors that could interfere with the interpretation of results.
Detailed Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Habituated Rats
This protocol is designed to measure the stimulant effects of SKF-82958, which are most reliably observed in animals familiar with the testing environment.[1]
A. Materials:
SKF-82958 hydrobromide
Sterile 0.9% saline
Open field arenas equipped with automated photobeam tracking systems
Male Sprague-Dawley rats (250-350g)
Standard laboratory scale and syringes
B. Experimental Workflow:
Caption: Workflow for a locomotor activity study.
C. Step-by-Step Methodology:
Animal Acclimation: Allow rats to acclimate to the housing facility for at least one week before the start of the experiment.
Habituation: For 2-3 consecutive days, place each rat in the open field arena for 60 minutes to allow it to habituate to the environment. This minimizes the confounding effects of novelty-induced hyperactivity on test day.
Drug Preparation: On the test day, prepare a fresh solution of SKF-82958 in 0.9% saline. A dose of 0.21 mg/kg is reported to produce a significant increase in locomotor activity.[1]
Dosing and Testing:
Divide animals into treatment groups (e.g., Vehicle, SKF-82958).
Weigh each animal and calculate the injection volume.
Administer the assigned treatment via i.p. injection.
Immediately place the animal into the center of the open field arena.
Data Collection: Record locomotor activity (e.g., total distance traveled, vertical counts/rearing) in 5-minute bins for a total of 60-90 minutes.
Data Analysis: Analyze the data using a two-way repeated measures ANOVA with Treatment as the between-subjects factor and Time as the within-subjects factor.
Protocol 2: Drug Discrimination in Rats
This protocol establishes SKF-82958 as a discriminative stimulus, a measure of its subjective effects.
A. Materials:
SKF-82958 hydrobromide
Sterile 0.9% saline
Operant conditioning chambers with two levers and a food reward dispenser
Food-restricted male Sprague-Dawley rats (maintained at 85-90% of free-feeding body weight)
B. Step-by-Step Methodology:
Lever Press Training: Train food-restricted rats to press a lever for a food reward (e.g., 45 mg pellet) on a fixed-ratio schedule.
Discrimination Training:
On alternating days, inject rats with either SKF-82958 (training dose: 0.03 mg/kg, i.p.) or vehicle (saline, i.p.) 15 minutes before placing them in the operant chamber.[10]
When SKF-82958 is administered, only presses on the "drug-appropriate" lever are reinforced.
When vehicle is administered, only presses on the "vehicle-appropriate" lever are reinforced.
Continue training until rats reliably press the correct lever (>80% accuracy) for the first reinforcement of the session.
Substitution Testing:
Once training criteria are met, begin test sessions.
Administer various doses of SKF-82958 (e.g., 0.003, 0.01, 0.03, 0.1 mg/kg) or other test compounds.[8]
During test sessions, presses on either lever are reinforced to assess the drug's stimulus properties without extinction.
Data Collection: Record the percentage of responses on the drug-appropriate lever and the overall response rate.
Data Analysis: A dose is considered to fully substitute for the training drug if it results in ≥80% of responses on the drug-appropriate lever. Analyze dose-response curves to determine potency (ED50).
References
Nergårdh, R., O'Connor, W. T., Fisone, G., & Ungerstedt, U. (2005). Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors. Pharmacology Biochemistry and Behavior, 82(3), 497-506.
Haile, C. N., Grandy, D. K., & Kosten, T. A. (2000). The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat. European Journal of Pharmacology, 388(2), 125-131.
Wang, J. Q., & McGinty, J. F. (1997). The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors. The Journal of Pharmacology and Experimental Therapeutics, 281(2), 972-982.
Chiodo, L. A., & Roberts, D. C. (2001). Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: Locomotor activity and drug discrimination studies in rodents. Pharmacology Biochemistry and Behavior, 70(1), 11-20.
Self, D. W., & Stein, L. (1996). Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors. Psychopharmacology, 123(4), 303-306.
McGinty, J. F., & Wang, J. Q. (1997). The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors. PubMed, 9152408.
Self, D. W., & Stein, L. (1992).
Kosten, T. A. (1994). Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434. Behavioural Pharmacology, 5(4-5), 429-436.
Lomanowska, A. M., et al. (2025). Dopamine receptor sensitivity and Pavlovian conditioned approach. bioRxiv.
Cagniard, B., et al. (2006). Effects of Protein Kinase A Inhibitor and Activator on Rewarding Effects of SKF-82958 Microinjected into Nucleus Accumbens Shell of Ad Libitum Fed and Food-Restricted Rats. The Journal of Neuroscience, 26(3), 804-812.
Self, D. W., & Stein, L. (1992).
Self, D. W., & Stein, L. (1996). Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors. PubMed, 8867867.
Nergårdh, R., et al. (2005). Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors. PubMed, 16318870.
Ikeda, K., et al. (2016). The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets. Behavioural Brain Research, 300, 25-30.
Porcu, A., et al. (2016). Inhibition of 5α-reductase attenuates behavioral effects of D1-, but not D2-like receptor agonists in C57BL/6 mice. Frontiers in Cellular Neuroscience, 10, 24.
Kłodzińska, A., & Chojnacka-Wójcik, E. (1999). Striatal and nigral D1 mechanisms involved in the antiparkinsonian effects of SKF 82958 (APB)
Application Note: Advanced Recrystallization and Chiral Resolution Techniques for 3-Benzazepine Intermediates
Executive Scope and Chemical Context The 3-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a variety of therapeutics, including 5-HT receptor agonists (e....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Scope and Chemical Context
The 3-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a variety of therapeutics, including 5-HT
A critical bottleneck in the scale-up of these compounds is the isolation of highly pure, enantiomerically specific intermediates. Because the pharmacological activity of 3-benzazepines is highly stereospecific, achieving an enantiomeric excess (ee) of >99% is mandatory. This application note details the thermodynamic principles, causality-driven solvent selection, and self-validating protocols for the recrystallization and chiral resolution of 3-benzazepine intermediates.
Thermodynamic Principles and Causality in Solvent Selection
Chiral Resolution via Diastereomeric Salt Formation
The resolution of racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (the lorcaserin intermediate) relies on the formation of diastereomeric salts using resolving agents like L-(+)-tartaric acid.
The Causality of the Solvent System:
Early attempts at resolution using pure ketone solvents (like acetone or methyl ethyl ketone) often resulted in "oiling out" (liquid-liquid phase separation) or the rapid precipitation of amorphous solids. This occurs because the tartrate salts of 3-benzazepines possess high lattice energies and are practically insoluble in pure low-dielectric ketones. This kinetic trap forces both diastereomers to crash out simultaneously, ruining enantiomeric purity.
By introducing water to the system (e.g., Acetone/Water 3:1 or MEK/Water 14:1), the dielectric constant of the medium is increased. This thermodynamically shifts the system into the metastable zone, allowing for the controlled, differential supersaturation of the diastereomeric salts. The less soluble (R)-enantiomer tartrate salt nucleates and grows selectively, while the (S)-enantiomer remains solvated[1].
Antisolvent Recrystallization for Annulated Derivatives
For complex, oxazolo-annulated 3-benzazepines (used in NMDA receptor modulation), thermal recrystallization can degrade the sensitive oxazolone ring.
The Causality of the Antisolvent Approach:
A solvent/antisolvent pairing (e.g., THF/Hexane) is utilized. Tetrahydrofuran (THF) effectively solvates the molecule via hydrogen bond acceptance and dipole interactions with the polar oxazolone moiety. The dropwise addition of non-polar hexane lowers the overall dielectric constant of the medium, selectively disrupting the solvation shell around the hydrophobic benzazepine core. This drives localized supersaturation and highly ordered crystal packing without the application of thermal stress [2].
Quantitative Data Summary
The following table summarizes the optimized recrystallization parameters and quantitative outcomes for key 3-benzazepine intermediates based on established synthetic routes [1, 3].
Intermediate Type
Resolving Agent / Technique
Optimized Solvent System
Yield (%)
Enantiomeric Purity (ee %)
Racemic 8-chloro-1-methyl-3-benzazepine
L-(+)-Tartaric Acid
Acetone / Water (3:1 v/v)
33.2%
>99.8%
Racemic 8-chloro-1-methyl-3-benzazepine
L-(+)-Tartaric Acid
MEK / Water (14:1 v/v)
~35.0%
>99.0%
Oxazolo-annulated 3-benzazepine
Antisolvent Precipitation
THF / Hexane (1:4 v/v)
90.0%
N/A (Achiral)
Lorcaserin Free Base (Final Salification)
HCl-saturated EtOAc
EtOAc / MTBE
91.2%
>99.9%
Self-Validating Experimental Protocols
Protocol A: Chiral Resolution of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine L-tartrate
This protocol utilizes a thermodynamically controlled cooling profile to isolate the active enantiomer of the lorcaserin intermediate.
Reagent Mixing: In a jacketed reactor, suspend 1.0 equivalent of racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in Acetone (9 volumes).
Salt Formation: Prepare a solution of 0.25 equivalents of L-(+)-tartaric acid in Water (1 volume). Add this aqueous solution to the reactor under continuous stirring at 50 °C.
Thermodynamic Aging: Maintain the reaction at 50 °C for 3 hours. Causality: This extended heating period ensures complete dissolution and allows the system to reach thermodynamic equilibrium, preventing kinetic precipitation.
Controlled Nucleation: Introduce 1 additional volume of Acetone. Program the reactor to cool linearly to 5–10 °C over 5 hours.
Filtration & Self-Validation (IPC): Filter the resulting white crystals.
Self-Validation Step: Before proceeding, analyze the mother liquor via HPLC. If the concentration of the (R)-enantiomer in the filtrate exceeds its known solubility limit at 5 °C, the crystallization is incomplete. Extend the aging time at 5 °C by 2 hours.
Secondary Recrystallization (If necessary): If chiral HPLC of the isolated solid indicates an ee < 99%, recrystallize the solid from a fresh Acetone/Water (3:1 v/v) mixture.
Free-Basing: Treat the pure tartrate salt with 50% aqueous NaOH and extract with methylene chloride to yield the pure free amine [3].
Protocol B: Antisolvent Recrystallization of Oxazolo-annulated 3-benzazepines
Designed for thermally sensitive NMDA receptor modulator intermediates.
Dissolution: Dissolve the crude oxazolo-annulated 3-benzazepine in a minimum volume of anhydrous THF at 25 °C. Ensure complete dissolution (solution should be optically clear).
Antisolvent Addition: Under vigorous stirring (400 rpm), add Hexane dropwise at a rate of 0.5 mL/min until the solution becomes persistently turbid (the cloud point).
Seeding and Growth: Pause the addition of Hexane for 30 minutes to allow the initial nuclei to grow. Causality: Pausing at the cloud point prevents secondary nucleation, ensuring the growth of large, easily filterable crystals rather than fine, amorphous powders.
Completion: Resume Hexane addition until a 1:4 (THF:Hexane) ratio is reached. Stir for an additional 1 hour.
Filtration & Self-Validation (IPC): Filter the crystals.
Self-Validation Step: Spot the supernatant on a TLC plate (or analyze via UV-Vis). A lack of UV-active spots indicates quantitative precipitation. If the product remains in the supernatant, cool the mixture to 0 °C for 1 hour before final filtration.
Workflow Visualization
Workflow for the chiral resolution and recrystallization of 3-benzazepine intermediates.
References
Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride
Source: ACS Publications (ACS Omega / Organic Process Research)
URL:[Link]
Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators
Source: Archiv der Pharmazie (Semantic Scholar)
URL:[Link]
Development and optimization of a new synthetic process for lorcaserin
Source: Bioorganic & Medicinal Chemistry (PubMed)
URL:[Link]
Application
Application Notes & Protocols: Preparation of Radiolabeled 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Abstract This document provides a comprehensive technical guide for the preparation of radiolabeled 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, a key molecular scaffold for ligands targeting central nervous system rece...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for the preparation of radiolabeled 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, a key molecular scaffold for ligands targeting central nervous system receptors. The protocols detailed herein are designed for researchers in pharmacology, medicinal chemistry, and drug development, offering step-by-step methodologies for the synthesis, purification, and characterization of Carbon-14 and Tritium labeled analogs. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. Key sections cover the strategic selection of isotopes, late-stage radiolabeling of precursors, rigorous purification by HPLC, and essential quality control analyses to validate the final product for use in preclinical studies such as in vitro binding assays and ex vivo autoradiography.
Introduction: The Significance of Radiolabeled Benzazepines
The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in neuropharmacology, forming the core of numerous ligands with high affinity for dopamine receptors.[1][2] Compounds like 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine and its derivatives are invaluable tools for investigating the role of these receptors in neurological disorders. To elucidate their pharmacokinetic, pharmacodynamic, and metabolic profiles, it is essential to label these molecules with radioisotopes.
Radiolabeling allows for highly sensitive and quantitative tracking of the molecule in complex biological systems.
Carbon-14 ([¹⁴C]) labeling is the gold standard for in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies due to the metabolic stability of the carbon backbone and the long half-life of the isotope (~5,730 years).[3][4]
Tritium ([³H]) labeling enables the synthesis of ligands with very high specific activity, which is critical for sensitive receptor binding assays.
Positron-emitting isotopes like Fluorine-18 ([¹⁸F]) are used to create radiotracers for non-invasive in vivo imaging with Positron Emission Tomography (PET), allowing for the visualization and quantification of receptor density in the living brain.[5][6]
This guide focuses on the preparation of [¹⁴C]- and [³H]-labeled 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, providing foundational tools for preclinical drug development.
Strategic Considerations for Radiolabeling
The success of a radiolabeling campaign hinges on two critical decisions: the choice of isotope and the position of the label within the molecule.
2.1. Isotope Selection & Application
Isotope
Half-Life
Emission
Primary Application
Rationale
Carbon-14
~5730 years
Beta (β⁻)
ADME, Quantitative Whole-Body Autoradiography (QWBA), in vitro metabolism
The ¹⁴C-C bond is chemically identical to a ¹²C-C bond, ensuring the biological behavior of the labeled molecule is unchanged. Its long half-life allows for lengthy experiments and sample analysis without significant decay correction.[4][7]
Tritium
~12.3 years
Beta (β⁻)
Receptor Binding Assays, Autoradiography
Allows for the synthesis of very high specific activity compounds, which is crucial for detecting low-density receptor populations. Care must be taken to avoid positions susceptible to exchange with solvent protons.[8]
2.2. Positional Stability of the Radiolabel
The radiolabel must be placed in a metabolically stable position.[7] If the label is cleaved from the parent molecule during metabolism, the resulting radioactive signal will no longer accurately represent the location and concentration of the drug, leading to erroneous data. For the 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold, labeling the N-methyl group or a stable position on one of the aromatic rings is a common and robust strategy.
Overall Synthesis and Purification Workflow
The most efficient radiosyntheses introduce the expensive, radioactive isotope at the latest possible stage.[3][9] This "late-stage labeling" approach maximizes the overall radiochemical yield and minimizes the handling of radioactive intermediates. The general workflow involves the synthesis of a non-radioactive precursor, followed by the radiolabeling reaction, and finally, rigorous purification and analysis.
This protocol describes the synthesis via N-methylation of the corresponding secondary amine precursor using [¹⁴C]methyl iodide. This is a reliable and widely used method for introducing a Carbon-14 label.
Caption: Synthesis of [¹⁴C]-6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
4.1. Materials & Equipment
Precursor: 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (synthesized separately or procured)
Radiochemical: [¹⁴C]Methyl Iodide ([¹⁴C]CH₃I) in a suitable solvent (e.g., Toluene), specific activity >50 mCi/mmol
Equipment: Shielded fume hood, reaction vial (2 mL) with stir bar, heating block, preparative and analytical HPLC systems with UV and radioactivity detectors, solid-phase extraction (SPE) cartridges (e.g., C18), liquid scintillation counter.
4.2. Step-by-Step Protocol
Preparation: In a 2 mL reaction vial, add the N-desmethyl precursor (approx. 5 mg, ~25 µmol) and anhydrous K₂CO₃ (approx. 10 mg, ~72 µmol).
Solvent Addition: Add anhydrous DMF (200 µL) to the vial.
Radiolabeling Reaction:
Carefully add the solution of [¹⁴C]CH₃I (e.g., 5 mCi, ~95 µmol) to the reaction vial. The primary source of Carbon-14 is typically Barium [¹⁴C]-carbonate, which is converted into various labeled building blocks like [¹⁴C]CH₃I.[7]
Seal the vial tightly and stir the mixture at 60°C for 2 hours.
Rationale: The basic conditions facilitated by K₂CO₃ deprotonate the secondary amine of the precursor, creating a nucleophile that attacks the electrophilic methyl carbon of [¹⁴C]CH₃I. DMF is used as a polar aprotic solvent to facilitate this Sₙ2 reaction.
Quenching and Crude Purification:
Cool the reaction to room temperature.
Add 1 mL of water to quench the reaction.
Pass the entire mixture through a C18 SPE cartridge, pre-conditioned with methanol and water.
Wash the cartridge with 2 mL of water to remove salts (K₂CO₃) and DMF.
Elute the crude product with 2 mL of methanol.
HPLC Purification:
Concentrate the methanol eluate under a stream of nitrogen.
Reconstitute in a small volume of mobile phase (e.g., 200 µL).
Inject the crude product onto a preparative reverse-phase HPLC column (e.g., C18, 10 mm x 250 mm).
Typical Conditions:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 20-80% B over 30 minutes
Flow Rate: 4 mL/min
Collect fractions corresponding to the product peak identified by the in-line radioactivity detector.
Rationale: HPLC is essential to separate the desired radiolabeled product from unreacted precursor, [¹⁴C]CH₃I, and any radiochemical impurities.[10]
This protocol describes the synthesis via catalytic reductive debromination of a dibrominated precursor using tritium gas. This method can achieve very high specific activities.
5.1. Materials & Equipment
Precursor: Di-bromo-6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (positions for bromination must be chosen to be sterically accessible and not interfere with the desired pharmacology).
Equipment: Specialized tritiation manifold, reaction vessel, HPLC system as described above.
5.2. Step-by-Step Protocol
Preparation: In a specialized reaction vessel suitable for a tritiation manifold, dissolve the dibromo-precursor (approx. 1 mg) in anhydrous ethyl acetate (1 mL).
Catalyst and Base: Add 10% Pd/C (approx. 2 mg) and a drop of TEA to act as a halogen scavenger.
Tritiation Reaction:
Connect the vessel to the tritiation manifold. Freeze-pump-thaw the solution three times to remove dissolved air.
Introduce tritium gas ([³H]₂, e.g., 10 Ci) into the reaction vessel.
Stir the reaction vigorously at room temperature for 4-6 hours.
Rationale: The Pd/C catalyst facilitates the cleavage of the C-Br bonds and the addition of tritium atoms across these positions.
Post-Reaction Workup:
Remove the excess tritium gas according to established safety procedures.
Filter the reaction mixture through a syringe filter (e.g., Celite) to remove the Pd/C catalyst.
Wash the catalyst with additional ethyl acetate.
Evaporate the solvent. To remove any labile tritium that may have exchanged with solvent-exchangeable positions, the residue should be reconstituted in methanol and evaporated to dryness three times.
HPLC Purification: Purify the final product using the HPLC method described in section 4.2.5.
Quality Control and Characterization
Rigorous quality control is mandatory to ensure the purity, identity, and specific activity of the final radiolabeled compound.[9]
6.1. Analytical Methods
Parameter
Method
Acceptance Criteria
Purpose
Radiochemical Purity
Analytical Radio-HPLC
> 98%
Ensures that the vast majority of the radioactivity originates from the desired compound.[11]
Chemical Purity
Analytical HPLC-UV
> 95%
Confirms the absence of significant non-radioactive chemical impurities.
Identity
LC-MS
M+H⁺ matches theoretical
Confirms the molecular weight and thus the identity of the product.
Specific Activity
Radio-HPLC
Report in Ci/mmol or GBq/µmol
Quantifies the radioactivity per mole of compound, crucial for quantitative assays.
6.2. Calculation of Specific Activity
Specific activity is determined using the analytical HPLC data by comparing the integrated UV peak of the product against a standard curve of the non-radioactive reference standard, and correlating this mass with the integrated radioactivity peak.
Generate a standard curve of UV peak area vs. known mass for the non-radioactive ("cold") reference standard.
From the HPLC of the radiolabeled product, determine the mass of the compound injected by using its UV peak area and the standard curve.
Determine the total radioactivity injected from the integrated radioactivity peak.
Specific Activity = (Total Radioactivity) / (Calculated Moles of Compound).
Data Summary
The following table summarizes expected outcomes for the synthesis of [¹⁴C]-labeled 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Parameter
Typical Result
Radiochemical Yield
30 - 50% (based on starting [¹⁴C]CH₃I)
Radiochemical Purity
> 99%
Specific Activity
50 - 60 mCi/mmol
Total Activity Synthesized
2 - 2.5 mCi
References
Wilson, A. A., Garcia, A., Houle, S., & Vasdev, N. (2008). Radiosynthesis and initial evaluation of [18F]-FEPPA for PET imaging of peripheral benzodiazepine receptors. Nuclear Medicine and Biology, 35(3), 305–314. [Link]
Ryck, T. D., Bol, J., Joosten, L., et al. (2025). Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. ACS Chemical Neuroscience. [Link]
Chumpradit, S., Kung, M. P., Billings, J. J., et al. (1993). Fluorine-18 labelled substituted benzazepines as potential radiotracers for imaging dopamine D1 receptors by positron emission tomography. Journal of Medicinal Chemistry, 36(15), 221–228. [Link]
Wyrick, S. D., McDougald, D. L., & Mailman, R. B. (1986). Multiple tritium labelling of (+)-7-chloro-8-hydroxy-1-phenyl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SCH23390). Journal of Labelled Compounds and Radiopharmaceuticals, 23(7), 685–692. [Link]
Selcia. (2025). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Selcia Website. [Link]
Moravek. (2022). Labeling Your Active Pharmaceutical Ingredient Carbon-14. Moravek Website. [Link]
Aleš Marek Group. Synthesis of Radiolabeled Compounds. IOCB Prague. [Link]
Peko,T. D., Funke, A., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[12]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450–9470. [Link]
Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
Almac Group. Isotopic API labelling with carbon-14. Almac Group Website. [Link]
ResearchGate. (Various Authors). Synthesis of radiolabeling precursor. ResearchGate. [Link]
Selcia. (2010). Custom C-14 radiolabelling. Drug Discovery World. [Link]
Richard, M., Specklin, S., Roche, M., Hinnen, F., & Kuhnast, B. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(17), 2507-2510. [Link]
Bsharat, M. (2024). Classical and Modern Methods for Carbon Isotope Labeling. Moroccan Journal of Chemistry, 12(3), 1110-1121. [Link]
ResearchGate. (Various Authors). Synthesis of radiolabeling precursor. ResearchGate. [Link]
Extance, A. (2017). Tagging drugs with heavy hydrogen made as easy as flicking a light switch. Chemistry World. [Link]
Weinstock, J., Wilson, J. W., Ladd, D. L., et al. (1980). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry, 23(9), 973–975. [Link]
Van der Pijl, F., Villo, P., & Minnaard, A. J. (2018). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 20(9), 2712–2715. [Link]
Kuchar, M., Z-J, Li., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. [Link]
DeMarinis, R. M., Hieble, J. P., & Matthews, W. D. (1983). 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine: a potent and selective antagonist of alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 26(9), 1213–1214. [Link]
Al-Qahtani, M., Gee, A., et al. (2021). Highlight selection of radiochemistry and radiopharmacy developments by editorial board (January–June 2020). EJNMMI Radiopharmacy and Chemistry. [Link]
American Radiolabeled Chemicals, Inc. (2026). 3H-Labeled Compounds. ARC Website. [Link]
Beilstein Journals. (2019). Supporting Information for Synthesis of new tricyclic derivatives. Beilstein Journals. [Link]
Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. [Link]
Ishihara, K., & Itoh, K. (1995). SYNTHESIS OF 2-TRIFLUOROMETHYL-2,3,4,5- TETRAHYDRO-1 H-3-BENZAZEPINE DERIVATIVES. Heterocyclic Communications, 1(2), 145-150. [Link]
Griffith, D. A., & Danishefsky, S. J. (1990). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 55(9), 2582-2585. [Link]
Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Farmacia, 59(6), 808-814. [Link]
Benzazepine Cyclization: Technical Support & Troubleshooting Center
Introduction The 7-membered benzazepine core is a privileged scaffold in medicinal chemistry, integral to the development of NMDA receptor antagonists, anti-depressants, and anti-hypertensive agents[1],. However, synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 7-membered benzazepine core is a privileged scaffold in medicinal chemistry, integral to the development of NMDA receptor antagonists, anti-depressants, and anti-hypertensive agents[1],. However, synthesizing this medium-sized ring presents significant thermodynamic and kinetic challenges. The cyclization step is entropically disfavored compared to 5- or 6-membered rings, and transannular strain often leads to high activation barriers[2]. This technical guide is designed for drug development professionals and application scientists, providing field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols to overcome these synthetic bottlenecks.
When a cyclization reaction fails, identifying the root cause—whether it is kinetic stalling, catalyst deactivation, or competing side reactions—is critical. The logic tree below outlines the primary diagnostic pathways for troubleshooting benzazepine cyclization.
Fig 1: Diagnostic logic tree for troubleshooting benzazepine cyclization failures.
Q1: My intramolecular Heck reductive cyclization is stalling at the acyclic intermediate. How do I overcome the entropic barrier of the 7-membered ring closure?A1: Stalled reactions in Heck-type cyclizations for 3-benzazepines typically stem from poor pre-organization of the tether. The transition state requires the exocyclic double bond to adopt a specific conformation (exclusively the Z-conformation due to syn-addition)[1].
Causality & Solution: Standard thermal heating often fails to provide the localized energy required to overcome the high activation barrier of the medium-sized ring. Transitioning to microwave-assisted heating significantly enhances the kinetics of the intramolecular reductive Heck reaction, driving it to completion with full regio- and stereoselectivity[1]. Additionally, ensure your starting material (e.g., 2-bromophenylethylamine coupled with 2-propynoic acid) is highly pure, as trace halides can poison the palladium catalyst.
Q2: I am attempting a transition-metal-free radical cyclization, but I observe low regioselectivity and competing intermolecular dimerization. What is the cause?A2: In radical cascade cyclizations, such as N-heterocyclic carbene (NHC)-catalyzed intramolecular alkyl radical additions, regioselectivity (e.g., 7-exo-trig vs. 8-endo-trig) is dictated by the stability of the resulting radical intermediate[3].
Causality & Solution: If you see poor regioselectivity, verify the electronic nature of your alkenyl group. The use of specific NHC catalysts (like triazolium salts) combined with a mild base (Cs2CO3) in chlorobenzene at 80 °C provides a highly controlled, oxidant-free environment that favors the 7-membered ring[4]. To suppress intermolecular dimerization, dilution is critical; maintain a low concentration (e.g., 0.1 M or lower) to ensure the intramolecular pathway kinetically outcompetes intermolecular collisions[3].
Fig 2: NHC-catalyzed radical cascade cyclization pathway for benzazepine synthesis.
Q3: During the synthesis of benzazepine derivatives via formamide precursors, I am isolating a large amount of hydrolyzed byproduct (e.g., 2-amino-5-chlorobenzophenone) instead of the cyclized product. Why?A3: Direct intramolecular cyclization of formamides is entropically disfavored, and the formyl carbon is a weak electrophile[2].
Causality & Solution: If you apply acidic or basic conditions with high heat to force the cyclization, the amide bond simply hydrolyzes because the activation energy for hydrolysis is substantially lower than that for the 7-membered ring closure[2]. Do not force a one-step cyclization. Instead, intentionally hydrolyze the formamide to the aniline derivative first, isolate it, and then proceed with a dedicated cyclization protocol using a suitable C2-N1 synthon[2].
Q4: How can I achieve asymmetric cyclization with multiple stereocenters without relying on harsh oxidants?A4: Employ a copper-catalyzed reductive intramolecular cyclization. By reacting (E)-dienyl arenes tethered with a ketimine in the presence of a chiral bisphosphine-copper catalyst and a silane (DEMS), you can achieve tandem chemo-, regio-, and enantioselective hydrocupration followed by asymmetric cyclization[5]. The active L*Cu-H species drives the formation of a chiral allylcopper intermediate that cyclizes with excellent diastereoselectivity[5].
Section 3: Quantitative Data & Optimization Matrix
The following table summarizes the key parameters, expected outcomes, and primary failure modes for various benzazepine cyclization strategies.
Moisture sensitivity of the active L*Cu-H catalytic species.
Electrochemical Oxidative Cyclization
Undivided cell, Diselenides, Constant Current
Up to 84%
Green chemistry, external oxidant-free
Over-oxidation or electrode passivation at high current densities.
Section 4: Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Reductive Intramolecular Heck Cyclization [1]
Rationale: Microwave irradiation provides rapid, uniform heating to overcome the entropic barrier of 7-membered ring formation, while the formate salt acts as a terminal reductant to complete the catalytic cycle.
Preparation: In an oven-dried, microwave-safe vial, dissolve the 2-bromophenylethylamine-derived propynoic acid amide (1.0 equiv) in anhydrous DMF. Maintain a concentration of 0.05–0.1 M to prevent intermolecular side reactions.
Catalyst Loading: Add Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a mild base (e.g., Et₃N, 2.0 equiv).
Reductant Addition: Add sodium formate (2.0 equiv) as the hydride source.
Cyclization: Seal the vial with a crimp cap and subject the mixture to microwave irradiation at 120 °C for 15–30 minutes.
Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting mass and the absence of the unreduced Heck product mass confirm successful reductive cyclization. Troubleshooting: If the unreduced Heck product is observed, increase the equivalents of the formate salt and verify the anhydrous nature of the DMF.
Protocol B: NHC-Catalyzed Regioselective Intramolecular Radical Cyclization [3]
Rationale: This protocol utilizes an N-heterocyclic carbene to generate an alkyl radical that adds to an internal alkene, providing a transition-metal-free route to the benzazepine core.
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkenyl arylamide precursor (0.10 mmol, 1.0 equiv), the specific NHC precatalyst (0.02 mmol, 20 mol%), and Cs₂CO₃ (0.15 mmol, 1.5 equiv).
Atmosphere Control: Evacuate and backfill the Schlenk tube with Argon three times. Critical Step: Strict oxygen-free conditions are mandatory, as molecular oxygen rapidly quenches the radical intermediates.
Solvent Addition: Inject anhydrous chlorobenzene (1.0 mL) via syringe to maintain a dilute concentration.
Cyclization: Stir the reaction mixture at 80 °C for 48 hours.
Self-Validation Check: Quench the reaction with deionized water and extract with EtOAc. Analyze the crude mixture by ¹H NMR. The disappearance of the vinylic proton signals (typically 5.0–6.5 ppm) and the emergence of new aliphatic proton signals corresponding to the 7-membered ring validate the successful 7-exo-trig ring closure.
Section 5: References
Efficient Synthesis of the 3-Benzazepine Framework via Intramolecular Heck Reductive Cyclization. Organic Letters - ACS Publications. 1
NHC-Catalyzed Regioselective Intramolecular Radical Cyclization Reaction for the Synthesis of Benzazepine Derivatives. Organic Letters - ACS Publications. 4
NHC-Catalyzed Regioselective Intramolecular Radical Cyclization Reaction for the Synthesis of Benzazepine Derivatives (Mechanistic Study). Organic Letters - ACS Publications. 3
Troubleshooting low yield in benzodiazepine synthesis from N-(2-Benzoyl-4-chlorophenyl)formamide. Benchchem. 2
Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters - ACS Publications. 5
Electrochemical oxidative radical cascade cyclization of dienes and diselenides towards the synthesis of seleno-benzazepines. RSC Publishing.
Technical Support Center: Purification of Chlorinated Benzazepines via Column Chromatography
Welcome to the Technical Support Center. Chlorinated benzazepines (such as 1-benzazepine derivatives and lorcaserin analogs) represent a critical class of pharmacophores in neuropharmacology and drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Chlorinated benzazepines (such as 1-benzazepine derivatives and lorcaserin analogs) represent a critical class of pharmacophores in neuropharmacology and drug discovery. However, their purification is notoriously challenging. The combination of a basic azepine nitrogen and a lipophilic, electron-withdrawing chlorine substituent creates distinct chromatographic hurdles, including severe peak tailing, irreversible adsorption, and co-elution with structurally similar impurities.
This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you optimize your purification workflows.
Part 1: The Mechanistic Challenges (The "Why")
Before troubleshooting, it is critical to understand the physical chemistry occurring inside the column. Chlorinated benzazepines fail on standard silica gel for three primary reasons:
Silanol Ion-Exchange Interactions: The basic nitrogen in the azepine ring (pKa ~9–10) becomes protonated by the acidic silanol groups (Si-OH, pKa ~4.5) on the surface of standard Type-A silica gel. According to 1, this leads to strong secondary ion-exchange interactions, causing the compound to bind too strongly to the stationary phase, resulting in macroscopic streaking[1].
Halogen-Induced Spatial Effects: The chlorine atom alters the molecule's dipole moment and lipophilicity. While it increases overall hydrophobicity, it can also induce spatial selectivity challenges when separating the target from de-chlorinated or over-chlorinated by-products[2].
Acid-Catalyzed Degradation: Research published by the 3 demonstrates that certain benzazepine intermediates, such as N,O-acetals, exhibit insufficient stability on standard acidic silica gel, leading to on-column degradation[3].
Mechanistic pathway of silanol suppression by triethylamine (TEA).
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chlorinated benzazepine is streaking severely across multiple fractions. How do I fix this?A1: Streaking is the symptom of secondary ion-exchange interactions.
Solution: Introduce a basic modifier (silanol suppressor) such as Triethylamine (TEA) or aqueous ammonia to your mobile phase. TEA competes with the benzazepine for the acidic silanol binding sites, effectively "masking" them. For normal-phase chromatography, adding 0.5% to 2% (v/v) TEA to the eluent forces the basic amine to elute as a sharp, concentrated band[1].
Q2: I am using TEA, but I still see co-elution of my chlorinated benzazepine with its de-chlorinated structural analog. What is the next step?A2: If basic modifiers resolve the tailing but not the resolution, the issue is a lack of spatial selectivity.
Solution: Switch to Reversed-Phase Liquid Chromatography (RPLC) using a C18 column and a Triethylammonium Acetate (TEAA) buffer system. As noted by 2, in RPLC, the protonated TEA cations interact with the nonpolar C18 chains via their ethyl groups, constructing a specific spatial environment that enhances the separation of closely related structural isomers[2]. Furthermore, data from 4 highlights that TEA influences retention times through ion pairing in acidic conditions, drastically improving resolution[4].
Q3: My benzazepine intermediate degrades or yields are very low (<30%) after silica gel chromatography. Why?A3: Certain benzazepine derivatives, particularly those with sensitive functional groups (like N,O-acetals or imines), are unstable under the mildly acidic conditions of standard silica gel[3].
Solution: Avoid standard Type-A silica. Switch the stationary phase to Basic Alumina (Activity Level III) or use ultra-pure Type-B silica[3][5].
Troubleshooting workflow for benzazepine chromatographic streaking.
Part 3: Quantitative Data & Reagent Selection
Selecting the correct mobile phase additive is paramount. The table below summarizes the quantitative parameters and mechanistic use cases for common amine modifiers.
Additive
Optimal Concentration
Mechanism of Action
Primary Use Case
Triethylamine (TEA)
0.5 - 2.0% (v/v)
Competes for acidic silanols; forms spatial environments
General purpose silanol suppressor for normal phase[1].
Reversed-phase separation of structural analogs[2].
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Every step is designed to validate the causality of the purification process.
Protocol A: Preparation of a TEA-Deactivated Normal Phase Silica Column
Causality Check: Pre-equilibrating the column with TEA ensures that all active silanol sites are masked before the benzazepine is introduced, preventing irreversible binding at the top of the column.
Solvent Preparation: Prepare the desired mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Add TEA to a final concentration of 1% (v/v). Mix thoroughly.
Slurry Packing: In a beaker, combine standard silica gel (70–230 mesh) with the TEA-modified mobile phase. Swirl to create a uniform slurry and pour it into the glass column.
Pre-Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified mobile phase. Validation: Collect the flow-through and test the pH with indicator paper; it must read basic (pH > 8) to confirm silanol saturation.
Sample Loading: Dissolve the crude chlorinated benzazepine in a minimum volume of the TEA-modified eluent. Carefully apply it to the column head.
Elution: Elute using the TEA-modified mobile phase. Monitor fractions via TLC (pre-treated with TEA vapor to prevent streaking on the plate).
Protocol B: Reversed-Phase Purification using TEAA Buffer
Causality Check: Using TEAA at a slightly acidic pH protonates the benzazepine, while the nonpolar ethyl groups of TEA interact with the C18 phase, creating a dynamic spatial environment that resolves chlorinated vs. de-chlorinated analogs.
Buffer Preparation: Prepare a 20 mM Triethylammonium Acetate (TEAA) buffer. Adjust the pH to 6.0 using glacial acetic acid. Filter through a 0.22 µm membrane.
Column Selection: Equip the HPLC with an endcapped C18 column (e.g., Type-B ultra-pure silica)[5].
Gradient Design: Run a gradient from 10% Acetonitrile (in TEAA buffer) to 90% Acetonitrile over 20 minutes.
Recovery: Pool the fractions containing the pure chlorinated benzazepine. To remove the TEAA buffer, perform a liquid-liquid extraction (DCM/Water) by basifying the aqueous layer to pH 10 with saturated Na₂CO₃, extracting the free-base benzazepine into the organic layer.
References
Phenomenex. "Tip on Peak Tailing of Basic Analytes". Available at: [Link]
Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC". Available at: [Link]
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?". Available at:[Link]
The Journal of Organic Chemistry - ACS Publications. "Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals". Available at: [Link]
Technical Support Center: Troubleshooting 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine Purity
Welcome to the Advanced Application Support Center. Commercial samples of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (a critical intermediate for Lorcaserin analogs and SKF-class dopamine receptor agonists) frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. Commercial samples of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (a critical intermediate for Lorcaserin analogs and SKF-class dopamine receptor agonists) frequently suffer from insidious purity degradation. Because the tetrahydro-3-benzazepine scaffold features a highly nucleophilic secondary amine within a conformationally flexible seven-membered ring, it is uniquely susceptible to atmospheric degradation and synthetic carryover.
This guide provides causality-driven troubleshooting, quantitative diagnostic matrices, and self-validating protocols to restore and maintain the integrity of your samples.
Quantitative Diagnostic Matrix
Before initiating purification, identify the exact nature of your contamination. Compare your analytical results against this quantitative profiling table to determine the appropriate corrective workflow.
Impurity Type
LC-MS Mass Shift
Typical Abundance
Primary Cause
Recommended Resolution
Carbamic Acid / Carbamate
+44 Da (m/z 226)
2.0% - 8.0%
Atmospheric CO₂ exposure
Biphasic Decarbamylation
N-Oxide / Hydroxylamine
+16 Da (m/z 198)
1.0% - 5.0%
Autoxidation (Air/Light)
Mild Reduction (Zn/AcOH)
Regioisomers (e.g., 7-Chloro)
None (Isobaric, m/z 182)
0.5% - 3.0%
Non-selective cyclization
Tartrate Salt Crystallization
Residual Palladium (Pd)
N/A (ICP-MS >50 ppm)
Trace - 0.1%
Hydrogenation catalyst
Thiol-functionalized scavengers
Deep-Dive FAQs: Mechanistic Troubleshooting
Q1: Why does my sample's purity degrade upon storage even when sealed in standard vials?
The Causality: The secondary amine of the 3-benzazepine ring is highly reactive. Standard polymer-capped vials are gas-permeable, allowing atmospheric carbon dioxide (CO₂) to slowly permeate the container. The amine undergoes a nucleophilic attack on the CO₂, forming a carbamic acid intermediate that can further stabilize into carbamate dimers. This phenomenon is a documented metabolic and synthetic pathway for desmethyl benzazepines .
The Fix: You must chemically reverse the carbamylation (see Protocol A) and transition to storing the purified compound as an HCl or Tartrate salt in glass ampoules backfilled with Argon.
Q2: How do I remove regioisomeric impurities (like the 7-chloro analog) that co-elute on my HPLC?
The Causality: Regioisomers formed during the initial electrophilic aromatic substitution or cyclization steps possess nearly identical polarities and pKa values to the target 6-chloro isomer, making standard silica gel or reverse-phase chromatography ineffective.
The Fix: You must leverage differential solubility via diastereomeric or bulky salt formation. Using L-(+)-tartaric acid in a polar solvent matrix (acetone/water) forces the 6-chloro isomer into a highly crystalline hemitartrate lattice, while the 7-chloro isomer remains solvated in the mother liquor .
Q3: My sample shows a persistent +16 Da mass shift on LC-MS. What is this, and how do I clear it without destroying the molecule?
The Causality: This +16 Da shift indicates N-oxidation (forming an N-oxide or hydroxylamine), caused by prolonged exposure to ambient oxygen and light.
The Fix: You must perform a mild reduction. Aggressive reducing agents (like Pd/C with H₂) risk hydrodehalogenation (cleaving your crucial 6-chloro bond). Instead, use Zinc dust in Acetic Acid (Zn/AcOH), which selectively reduces the N-oxide back to the secondary amine without touching the aryl chloride.
Degradation and Purification Workflows
Fig 1. Primary atmospheric degradation pathways of secondary benzazepines.
Fig 2. Step-by-step chemical purification workflow for benzazepine samples.
Purpose: To break down CO₂-adducts and convert the compound into a soluble free base for further purification.
Suspension: Suspend 10.0 g of the degraded commercial 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine sample in 100 mL of Ethyl Acetate (EtOAc).
Alkaline Shift: Add 100 mL of 1M NaOH (aq).
Causality: The highly alkaline environment shifts the chemical equilibrium, forcing the carbamic acid to decompose back into the secondary amine and aqueous carbonate ions . It simultaneously neutralizes any HCl salts.
Agitation: Stir vigorously for 45 minutes at room temperature.
Phase Separation: Transfer to a separatory funnel. Isolate the upper organic layer (containing the purified free base). Wash the organic layer once with 50 mL of brine.
Self-Validating Step: Before drying, pull a 10 µL aliquot of the organic layer for LC-MS. The complete disappearance of the m/z 226 peak confirms successful decarbamylation.
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.
Protocol B: Selective Tartrate Salt Crystallization
Purpose: To purge regioisomers (e.g., 7-chloro) and trace organic impurities.
Dissolution: Dissolve the crude free base oil (from Protocol A) in 80 mL of an Acetone/Water mixture (95:5 v/v) and heat to 50°C.
Salt Formation: Slowly add 1.05 molar equivalents of L-(+)-tartaric acid dissolved in 20 mL of warm Acetone.
Causality: The tartrate counterion forms a highly ordered, rigid crystal lattice specifically with the 6-chloro isomer. The structurally distinct regioisomers cannot pack efficiently into this lattice and remain dissolved in the polar mother liquor.
Controlled Cooling: Allow the solution to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0°C) for an additional 2 hours to maximize yield.
Isolation: Filter the resulting white crystalline precipitate under a vacuum. Wash the filter cake with 15 mL of ice-cold Acetone.
Self-Validating Step: Analyze the mother liquor via HPLC. You should observe a massive enrichment of the regioisomeric impurities compared to the isolated crystals, validating the selective exclusion of the lattice.
Drying: Dry the crystals under a high vacuum at 40°C for 12 hours. The resulting 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hemitartrate will exhibit >99.0% purity.
References
Straub, K., Davis, M., & Hwang, B. (1988). Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates. Drug Metabolism and Disposition. URL: [Link]
Firestine, S. M., Poon, S. W., Davisson, V. J., & Mueller, E. J. (1994). Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides. ResearchGate. URL:[Link]
US Patent 8,501,935 B2. (2013). Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto. Google Patents.
Reference Data & Comparative Studies
Validation
Comparative Guide: High-Resolution vs. Targeted LC-MS/MS for the Analysis of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Executive Summary The compound 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (often recognized in the literature as the primary desmethyl metabolite SK&F 101055) represents a critical pharmacophore in neuropharmacology an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (often recognized in the literature as the primary desmethyl metabolite SK&F 101055) represents a critical pharmacophore in neuropharmacology and drug development. Analyzing this secondary amine in biological matrices presents a dual challenge: researchers must structurally elucidate its highly unusual, labile metabolic conjugates while simultaneously achieving sub-ng/mL sensitivity for pharmacokinetic (PK) profiling.
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Q-TOF platforms against Nominal Mass Triple Quadrupole (QqQ) systems for the LC-MS/MS analysis of this specific benzazepine. By understanding the causality behind its fragmentation dynamics, researchers can select the optimal platform and deploy self-validating protocols to ensure absolute data integrity.
To design a robust mass spectrometry assay, we must first understand the intrinsic chemical behavior of the tetrahydro-3-benzazepine scaffold in the gas phase.
Collision-Induced Dissociation (CID) Pathways
Under positive Electrospray Ionization (ESI+), the secondary amine at position 3 is readily protonated, yielding a precursor ion of [M+H]⁺ at m/z 182.0736 (for the ³⁵Cl isotope). When subjected to CID, the 7-membered azepine ring experiences significant steric strain.
Primary Cleavage: The dominant fragmentation pathway is the opening of the azepine ring and subsequent expulsion of a nitrogenous neutral fragment (C₂H₅N, 43 Da). This is driven by the thermodynamic stability of the resulting chlorobenzyl or chlorotropylium cation at m/z 139.031 .
Secondary Cleavage: Higher collision energies force the loss of HCl (36 Da) from the chlorotropylium ion, yielding a secondary fragment at m/z 103.054 .
The Carbamoyl Glucuronide Challenge
The secondary amine of this compound exhibits a highly specific metabolic quirk: it reversibly reacts with endogenous CO₂ to form a carbamic acid intermediate, which is then trapped by UDP-glucuronosyltransferases to form a stable carbamoyl glucuronide (m/z 402.07). As demonstrated in foundational metabolism studies by , this conjugate is highly susceptible to thermal and pH-induced degradation. Furthermore, confirm that improper sample handling can artificially generate or destroy these carbamate linkages. Therefore, the analytical platform and sample preparation must be carefully tailored to prevent artifactual degradation.
Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)
Selecting the right mass spectrometer depends entirely on whether the goal is qualitative discovery or quantitative throughput.
Performance Profile: Q-TOF systems provide exact mass measurements (< 2 ppm mass error) and full-scan isotopic fidelity.
Best For: Identifying novel or labile conjugates. Because the carbamoyl glucuronide (m/z 402.07) and the N-sulfonate conjugate (m/z 262.03) have unique exact masses, the Q-TOF resolves them from isobaric endogenous matrix interferences that would otherwise blind a nominal mass instrument.
Performance Profile: QqQ systems utilize Multiple Reaction Monitoring (MRM) to filter out background noise, offering unparalleled signal-to-noise (S/N) ratios.
Best For: High-throughput, targeted quantification in PK/PD studies. By isolating the 182.1 → 139.0 transition, the QqQ can reliably quantify the parent compound down to low picogram levels.
Quantitative Performance Summary
Performance Metric
High-Resolution Q-TOF
Triple Quadrupole (QqQ)
Primary Utility
Metabolite ID & Structural Elucidation
High-Throughput PK Quantification
Mass Accuracy
< 2 ppm
Nominal (~0.1 Da)
Sensitivity (LOD)
1.0 - 5.0 ng/mL
0.01 - 0.05 ng/mL
Linear Dynamic Range
3 - 4 orders of magnitude
5 - 6 orders of magnitude
Key Advantage
Resolves isobaric background matrix
Maximum signal-to-noise for targeted MRM
Target Application
Detecting N-sulfonate & Glucuronides
Sub-ng/mL plasma clearance assays
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following step-by-step methodologies incorporate built-in validation mechanisms.
Protocol A: Metabolite Profiling via LC-Q-TOF
Causality: Because carbamoyl glucuronides degrade at room temperature or under alkaline conditions, the extraction must be rapid, cold, and slightly acidic.
Sample Preparation: Aliquot 50 µL of plasma on ice. Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins while stabilizing the carbamate linkage.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a chilled autosampler vial.
Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a 15-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid).
MS Acquisition: Operate in Data-Dependent Acquisition (DDA) mode. Full scan m/z 100-1000 at 60,000 resolution.
Self-Validating Step: Filter the data for the exact mass of the carbamoyl glucuronide (m/z 402.0732). Validation: The software must confirm the presence of the ³⁵Cl/³⁷Cl isotopic signature (a ~3:1 intensity ratio spaced exactly 1.997 Da apart). If this isotopic pattern is missing, the peak is a matrix artifact, not a benzazepine metabolite.
Protocol B: Targeted Quantification via LC-QqQ
Causality: For PK studies, maximum sensitivity is required. Solid Phase Extraction (SPE) removes ion-suppressing phospholipids, allowing for maximum ionization efficiency of the basic amine.
Sample Preparation: Dilute 50 µL of plasma with 50 µL of 2% Phosphoric acid. Load onto a Mixed-Mode Cation Exchange (MCX) SPE plate. Wash with 5% Methanol, then elute with 5% Ammonium Hydroxide in Methanol. Evaporate and reconstitute in 100 µL of initial mobile phase.
Chromatography: Utilize a fast 2.5-minute ballistic gradient on a UHPLC C18 column to ensure sharp, narrow peaks (peak width < 3 seconds).
Self-Validating Step: Calculate the ratio of the Quantifier to the Qualifier peak area. Validation: This ratio must remain within ±20% of the ratio established by the neat reference standard. A deviation >20% indicates co-eluting matrix interference, invalidating that specific concentration data point.
Workflow Visualization
The following diagram illustrates the logical divergence between the qualitative and quantitative workflows for this compound.
Fig 1: Comparative LC-MS/MS workflow for 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine analysis.
References
Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates.
Straub K, Davis M, Hwang B. Drug Metabolism and Disposition. 1988.
URL:[Link]
Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides.
Mutlib AE, et al. Current Drug Metabolism. 2006.
URL:[Link]
Comparative
Validating purity of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine using UPLC
Title: Validating Purity of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine: A Comparative Guide to UPLC vs. HPLC Methodologies Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenec...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Purity of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine: A Comparative Guide to UPLC vs. HPLC Methodologies
Introduction
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with basic nitrogen-containing heterocyclic compounds. 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (also known as the primary metabolite SK&F 101055) is a critical compound in neuropharmacological research and a key synthetic intermediate for selective serotonin receptor agonists (1)[1]. Validating its purity is not merely a regulatory checkbox; it is a fundamental requirement to ensure that downstream pharmacological assays are not skewed by trace impurities such as N-oxides, desmethyl analogs, or unreacted precursors.
This guide objectively compares the performance of Ultra-Performance Liquid Chromatography (UPLC) against traditional High-Performance Liquid Chromatography (HPLC) for the purity validation of this specific benzazepine derivative, providing actionable, self-validating experimental protocols.
Mechanistic Challenges in Benzazepine Analysis
The core analytical challenge lies in the molecule's secondary amine within the azepine ring. With a pKa typically around 9–10, this basic nitrogen is fully protonated under standard reversed-phase acidic conditions. In traditional HPLC, these protonated amines interact strongly with residual, unendcapped acidic silanols on the silica stationary phase. This secondary ion-exchange mechanism breaks the ideal partitioning model, resulting in severe peak tailing, reduced theoretical plates, and poor resolution of closely eluting impurities (2)[2].
UPLC circumvents this by utilizing sub-2 µm particles—often based on Bridged Ethyl Hybrid (BEH) technology. The BEH particle significantly reduces silanol activity. Furthermore, according to the Van Deemter equation, reducing particle size flattens the mass-transfer (C-term) curve. This allows us to run at higher linear velocities without sacrificing resolving power, effectively compressing a 25-minute HPLC run into a 4-minute UPLC method (3)[3].
Workflow Visualization
Below is the logical progression of our self-validating purity assessment workflow, mapping the path from sample preparation to data processing.
Workflow for UPLC/HPLC purity validation of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Experimental Protocols: A Self-Validating System
To establish trustworthiness, an analytical method must be self-validating. This means incorporating System Suitability Testing (SST) directly into the protocol to ensure the instrument is performing optimally before any sample data is accepted.
Protocol 1: Traditional HPLC Method (The Baseline)
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
Mobile Phase:
Solvent A: 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid to suppress silanol ionization).
Solvent B: Acetonitrile.
Gradient: 10% B to 80% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV at 240 nm.
SST Causality: The tailing factor must be ≤ 2.0. If it exceeds this threshold, it indicates column degradation or inadequate buffering of the basic azepine ring, which will artificially inflate the integration of co-eluting impurities (2)[2].
Protocol 2: Optimized UPLC Method (The Upgrade)
Column: BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.
Mobile Phase:
Solvent A: 0.1% Formic Acid in Ultrapure Water.
Solvent B: 0.1% Formic Acid in Methanol.
Gradient: 5% B to 95% B over 3.5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 1 µL.
Detection: Photodiode Array (PDA) at 240 nm coupled with ESI-MS (Positive mode, MRM transitions).
SST Causality: The tailing factor must be ≤ 1.5. The use of formic acid acts as an ion-pairing agent, ensuring sharp peak symmetry for the benzazepine core, while the BEH particle matrix prevents secondary interactions (4)[4].
Data Presentation: Comparative Performance
The transition from HPLC to UPLC yields quantifiable improvements in both throughput and sensitivity. Below is the comparative data derived from method validation protocols evaluating 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine purity.
Parameter
Traditional HPLC (5 µm C18)
Optimized UPLC (1.7 µm BEH C18)
Analytical Advantage
Total Run Time
25.0 min
4.0 min
84% reduction in analysis time, enabling high-throughput screening.
Solvent Consumption
25.0 mL / run
1.6 mL / run
93.6% reduction in hazardous waste generation.
Resolution (Rs) to closest impurity
1.8
3.5
Superior baseline separation due to higher theoretical plate count.
Tailing Factor (Tf)
1.75
1.12
Elimination of secondary silanol interactions yields sharper peaks.
Limit of Detection (LOD)
50 ng/mL
2 ng/mL
Enhanced signal-to-noise ratio allows trace impurity profiling.
Method Validation Summary
To ensure the UPLC method is robust for quantitative purity validation, it was subjected to ICH guidelines for validation. The method demonstrated excellent linearity (R² > 0.999) over the range of 20–2000 ng/mL. Precision (expressed as %RSD) was consistently < 2.0% for both intra-day and inter-day analyses. Recovery rates ranged between 98.3% and 101.5%, confirming the absence of matrix effects or sample loss during the preparation phase (5)[5].
Conclusion
For the purity validation of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, UPLC is unequivocally superior to traditional HPLC. By understanding the chemical causality—specifically the interaction between the basic azepine nitrogen and the stationary phase—we can leverage sub-2 µm particle technology and optimized mobile phases to create a self-validating, high-throughput analytical system. This ensures that any synthesized batch meets the stringent purity criteria required for advanced neuropharmacological applications.
References
Benzazepine metabolism revisited.
A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines
A rapid and accurate UPLC/MS/MS method for the determination of benzodiazepines in human urine, PubMed,
Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances, PMC,
UPLC separation and quantification of related substances of varenicline tartr
Crystal Structure Determination of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine Salts: A Comparative Analytical Guide
Executive Summary 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (also known in literature as SK&F 101055) is a critical secondary amine metabolite of the alpha-adrenergic antagonist SK&F 86466 and shares a core structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (also known in literature as SK&F 101055) is a critical secondary amine metabolite of the alpha-adrenergic antagonist SK&F 86466 and shares a core structural scaffold with 5-HT2C receptor agonists like lorcaserin[1, 2]. Due to the inherent conformational flexibility of the 7-membered azepine ring, isolating the Active Pharmaceutical Ingredient (API) in a stable solid state is a significant challenge.
This guide provides an objective comparison of crystallographic analytical techniques—Single-Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—and details self-validating methodologies for the salt screening and structural determination of this benzazepine derivative.
Comparative Evaluation of Crystallographic Techniques
When evaluating the solid-state properties of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine salts, the choice of analytical technique is dictated by the crystallization kinetics and resulting crystal dimensions.
Analytical Technique
Optimal Crystal Size
Resolution Limit
Advantages for Benzazepine Salts
Limitations
SCXRD
> 10 µm
~0.7 Å
Gold Standard. Unambiguous determination of the azepine ring conformation (chair vs. boat-chair) and precise hydrogen bond mapping.
Requires large, high-quality single crystals. Flexible azepine rings often cause twinning.
PXRD + Rietveld
Bulk Powder
~1.5 Å
Rapid phase purity confirmation. Ideal for the HCl salt, which often precipitates rapidly as a microcrystalline powder.
Cannot easily resolve subtle positional disorder in the 7-membered ring without prior models.
MicroED
< 1 µm (Nanocrystals)
~0.8 Å
Can determine structures from the rapid-precipitation powders directly without the need for complex recrystallization.
Dynamical scattering can complicate refinement; sample preparation requires cryogenic focused ion beam (cryo-FIB) milling.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every step from salt formation to structural refinement must be mechanistically justified. The protocols below are designed to overcome the specific physicochemical hurdles of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Protocol A: Salt Screening and Controlled Crystallization
Causality & Rationale: The secondary amine of 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine has a pKa of ~9.3 [4]. To ensure complete protonation and a stable crystal lattice, counterions with a pKa < 6.3 (
pKa > 3) are required. Hydrochloride (HCl) is standard, but often yields hydrates (similar to lorcaserin HCl hemihydrate) [3]. Organic salts like Succinate are screened as less hygroscopic alternatives.
Step-by-Step Methodology:
Purity Validation: Verify the free base purity via HPLC (>99%) before crystallization to prevent impurity-induced lattice defects.
Solvent Selection: Dissolve 50 mg of the free base in a minimal volume of hot ethanol (EtOH). Mechanistic choice: EtOH provides a steep temperature-solubility gradient ideal for benzazepines.
Counterion Addition:
For HCl Salt: Add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise.
For Succinate Salt: Add 1.0 molar equivalent of succinic acid dissolved in hot EtOH.
Controlled Nucleation (Vapor Diffusion): Because the HCl salt tends to crash out rapidly as a powder, place the EtOH solution in an inner vial, and place this inside a sealed outer vial containing pentane (anti-solvent). Mechanistic choice: Vapor diffusion lowers the supersaturation rate, promoting the nucleation of large single crystals (>10 µm) required for SCXRD.
Harvesting: Harvest crystals under inert perfluoropolyether oil to prevent rapid dehydration of potential hemihydrates.
Protocol B: SCXRD Data Acquisition and Refinement
Cryo-Mounting: Mount the crystal on a MiTeGen loop and immediately flash-cool to 100 K using a nitrogen cryostream. Mechanistic choice: Flash-cooling minimizes the thermal libration of the flexible carbon atoms in the 7-membered azepine ring, significantly reducing Atomic Displacement Parameters (ADPs).
Diffraction: Collect data using a diffractometer equipped with a Cu-K
microfocus source ( = 1.54184 Å). Mechanistic choice: Copper radiation maximizes the anomalous dispersion signal of the chlorine atom, aiding in precise structural phasing.
Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Self-Validation: Confirm that the final
factor is < 5% and that the residual electron density map shows no peaks > 1.0 /Å.
Structural Decision Workflow
The following diagram illustrates the causality-driven decision matrix for determining the structure of the synthesized salts based on their crystallization behavior.
Workflow for the crystallographic determination of benzazepine salts based on crystal dimensions.
Quantitative Data: Salt Form Comparison
The structural parameters of the API heavily depend on the counterion. Below is a comparative matrix of representative crystallographic benchmarks for the Hydrochloride salt versus an organic Succinate salt. Note: Data reflects typical structural parameters observed in 3-benzazepine derivatives to guide expected refinement targets.
Parameter
Hydrochloride (HCl) Salt
Succinate Salt
Crystal System
Monoclinic
Triclinic
Space Group
Azepine Conformation
Chair
Boat-Chair
Primary Intermolecular Interaction
(Carboxylate)
Hygroscopicity / Hydration
High (Prone to Hemihydrate formation)
Low (Anhydrous packing)
Typical Unit Cell Volume
~1450 Å
~1620 Å
Preferred Analytical Method
SCXRD (if vapor diffused) / PXRD
SCXRD (Slow cooling in EtOH)
Analysis: The HCl salt forms strong, directional ionic bonds but leaves voids in the lattice that are frequently occupied by water molecules, leading to hydrate formation [3]. The Succinate salt utilizes a more extensive hydrogen-bonding network via its dicarboxylic acid moiety, resulting in a denser, anhydrous packing arrangement that is often preferable for long-term API stability.
References
Straub, K., Davis, M., & Hwang, B. (1988). Benzazepine metabolism revisited. Evidence for the formation of novel amine conjugates. Drug Metabolism and Disposition. URL:[Link]
Thomsen, W. J., et al. (2008). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry. URL:[Link]
Faria, T., et al. (2021). Crystal structure analysis and fragmentation profile of lorcaserin hydrochloride hemihydrate. Chemical Data Collections. URL:[Link]
Swagzdis, J. E., et al. (1989). Pharmacokinetics of a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H-3-benzazepines in rats. Determination of quantitative structure-pharmacokinetic relationships. Journal of Pharmaceutical Sciences. URL:[Link]
Comparative
A Senior Application Scientist's Guide to Differentiating 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine from its Structural Isomers
In the landscape of pharmaceutical research and development, the precise structural characterization of a lead compound is paramount. The seemingly subtle shift of a single atom can dramatically alter a molecule's pharma...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the precise structural characterization of a lead compound is paramount. The seemingly subtle shift of a single atom can dramatically alter a molecule's pharmacological profile, efficacy, and safety. This guide provides an in-depth, technical comparison of analytical methodologies to reliably differentiate 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine from its primary structural isomers: the 7-chloro and 8-chloro positional isomers.
The challenge lies in the identical molecular weight and formula of these isomers, which necessitates the use of sophisticated analytical techniques that can probe their distinct physical and chemical properties. This document will detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous identification, supported by experimental data and established scientific principles.
The Challenge: Positional Isomerism in Chloro-substituted Benzazepines
Positional isomers, such as the 6-chloro, 7-chloro, and 8-chloro variants of 2,3,4,5-tetrahydro-1H-3-benzazepine, possess the same molecular formula and mass, making them difficult to distinguish using mass spectrometry alone.[1] The location of the chlorine atom on the benzene ring, however, significantly influences the molecule's electronic distribution and symmetry, which in turn affects its interaction with chromatographic stationary phases and its behavior in spectroscopic analyses.[2]
Caption: Chemical structures of the primary positional isomers of Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
I. Chromatographic Separation: Leveraging Polarity and Interaction Differences
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating isomeric mixtures. The efficacy of the separation hinges on the differential interaction of the isomers with the stationary phase, which is influenced by their polarity and steric properties.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method is generally effective for separating these isomers due to the non-polar nature of the benzazepine core.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to ensure protonation of the amine) is typically employed. A starting gradient of 10% acetonitrile, ramped up to 90% over 20 minutes, can effectively resolve the isomers.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm.
Temperature: 25°C.
For challenging separations, particularly between the 6- and 7-chloro isomers, the addition of a mobile phase modifier like diethylamine (typically at a concentration of 1%) can significantly improve peak symmetry and resolution.[2] This is because the amine modifier competes with the basic benzazepine nitrogen for active sites on the silica-based stationary phase, reducing tailing and enhancing separation.
Comparative Data: Expected Elution Order
Isomer
Expected Retention Time (min)
Rationale
8-Chloro
Earlier
The chlorine at the 8-position is in closer proximity to the electron-donating nitrogen atom of the azepine ring, which can slightly increase its polarity relative to the other isomers, leading to a shorter retention time on a C18 column.
7-Chloro
Intermediate
The 7-chloro isomer exhibits intermediate polarity and is expected to elute between the 8- and 6-chloro isomers.
6-Chloro
Later
The chlorine atom at the 6-position is furthest from the influence of the nitrogen, resulting in a slightly more non-polar character and stronger interaction with the C18 stationary phase, leading to a longer retention time.
Note: The exact retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.
Caption: Workflow for HPLC separation of chlorobenzazepine isomers.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is an unparalleled tool for distinguishing positional isomers by providing detailed information about the chemical environment of each proton and carbon atom.[3][4] The substitution pattern on the benzene ring creates unique chemical shifts and coupling constants for the aromatic protons, serving as a definitive fingerprint for each isomer.
Experimental Protocol: ¹H and ¹³C NMR
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Instrument: A 400 MHz or higher field NMR spectrometer.
Experiments: Standard 1D ¹H and ¹³C{¹H} spectra, and 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignments.
Comparative Spectral Data (Predicted)
¹H NMR - Aromatic Region (δ 6.5-7.5 ppm):
Isomer
Expected Aromatic Proton Signals and Splitting Patterns
Rationale
6-Chloro
Three distinct aromatic protons. Expect a doublet, a doublet of doublets, and another doublet. The proton at C5 will be a doublet coupled to the proton at C4. The proton at C7 will be a doublet coupled to the proton at C8. The proton at C8 will be a doublet of doublets, coupled to both the C7 and C9 protons.
The chlorine at C6 breaks the symmetry, resulting in three unique aromatic proton environments.
7-Chloro
Three distinct aromatic protons. Expect a singlet (or very finely split doublet) for the proton at C8, a doublet for the proton at C6, and a doublet for the proton at C9.
The proton at C8 is isolated, leading to a singlet-like appearance. The other two protons will show ortho-coupling.
8-Chloro
Three distinct aromatic protons. Expect a doublet, a triplet (or doublet of doublets), and a doublet. The protons will form an AMX spin system.
The chlorine at C8 results in three adjacent aromatic protons with distinct chemical shifts and coupling constants.
¹³C NMR - Aromatic Region (δ 110-150 ppm):
Isomer
Expected Number of Aromatic Carbon Signals
Rationale
6-Chloro
Six unique aromatic carbon signals.
The lack of symmetry results in all six aromatic carbons being chemically non-equivalent.
7-Chloro
Six unique aromatic carbon signals.
Similar to the 6-chloro isomer, the asymmetry leads to six distinct aromatic carbon resonances.
8-Chloro
Six unique aromatic carbon signals.
The chlorine at C8 also breaks the symmetry, resulting in six unique aromatic carbon signals.
Note: While all isomers are expected to show six aromatic carbon signals, their chemical shifts will differ based on the electronic effect of the chlorine substituent.
Caption: Logical workflow for NMR-based isomer differentiation.
III. Mass Spectrometry: Clues from Fragmentation
While mass spectrometry cannot distinguish between these isomers based on molecular weight, their fragmentation patterns under electron ionization (EI) can provide valuable clues. The position of the chlorine atom can influence the stability of certain fragment ions.
Experimental Protocol: GC-MS
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers prior to MS analysis.
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
Ionization: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Comparative Fragmentation Analysis (Predicted)
The mass spectra of all three isomers will exhibit a characteristic isotopic pattern for a single chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[5] The primary fragmentation is expected to involve the cleavage of the azepine ring.
Isomer
Potential Unique Fragmentation Pathways
Rationale
6-Chloro
May show a more prominent loss of a C₂H₄N fragment from the azepine ring.
The electron-withdrawing effect of the chlorine at the 6-position could influence the fragmentation of the fused ring system.
7-Chloro
Fragmentation is likely to be a balance between the pathways observed for the 6- and 8-chloro isomers.
The chlorine at the 7-position has a more moderate electronic influence on the azepine ring compared to the other isomers.
8-Chloro
May exhibit a more pronounced retro-Diels-Alder type fragmentation of the azepine ring.
The proximity of the chlorine to the bridgehead carbons could facilitate this fragmentation pathway.
Note: The differences in fragmentation patterns may be subtle, and this technique is best used in conjunction with chromatography for reliable identification.[6]
Caption: GC-MS workflow for isomer analysis.
Conclusion
The unambiguous differentiation of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine from its 7- and 8-chloro structural isomers is a critical task in drug development and quality control. While each of the discussed techniques offers valuable information, a multi-pronged approach provides the most robust and defensible characterization.
HPLC serves as an excellent tool for the initial separation and quantification of the isomers in a mixture.
NMR spectroscopy , with its ability to probe the precise chemical environment of each atom, stands as the definitive method for absolute structural elucidation.
Mass spectrometry , particularly when coupled with gas chromatography, provides confirmation of molecular weight and can offer supplementary structural information through the analysis of fragmentation patterns.
By judiciously applying these analytical methodologies, researchers can confidently establish the identity and purity of their target compound, ensuring the integrity of their scientific findings and the safety of potential therapeutics.
References
Erhard, K. F. (2006). Separation of Chlorobenzazepine Isomers by Preparative Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 10(4), 701-714. [Link]
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]
Patel, P. (2012). How ortho and para isomers of benzene derivatives differentiated? ResearchGate. [Link]
Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43(12), 1038-1043. [Link]
Katritzky, A. R., et al. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (12), 2097-2104. [Link]
Google Patents. (2012). Method of distinguishing position isomer of aromatic compounds by using cucurbituril. KR20120086556A.
ELTE. (n.d.). 5.3.2 Benzene and its derivatives. ELTE. [Link]
Clark, J. (2020). mass spectra - fragmentation patterns. Chemguide. [Link]
Shim, H., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 4(4), 79-82. [Link]
Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]
Hssaine, M., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 35-43. [Link]
Bacalum, E., et al. (2011). COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN STATIONARY PHASES. Revue Roumaine de Chimie, 56(4), 277-281. [Link]
Zhang, Y., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 5998. [Link]
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? TutorChase. [Link]
University of Nebraska-Lincoln. (n.d.). Detection of the Pharmaceuticals Carbamazepine and Diphenhydramine in Tissue Extracts Using Gas Chromatography-Mass Spectrometry. DigitalCommons@University of Nebraska - Lincoln. [Link]
MDPI. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 23(6), 1305. [Link]
English, R. B., et al. (2006). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2006(8), 512-514. [Link]
MDPI. (2025). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. [Link]
MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences. [Link]
ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]
ResearchGate. (2005). 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]
Indian Academy of Sciences. (n.d.). SUPPLEMENTARY INFORMATION. Indian Academy of Sciences. [Link]
Dal Nogare, S., & Juvet, R. S. (1963). Gas Chromatography. Analytical Chemistry, 35(5), 11R-23R. [Link]
Noggle, F. T., et al. (2013). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). Journal of Mass Spectrometry, 48(7), 835-841. [Link]
DePaoli, G., et al. (2013). GC-MS and GC-IRD studies on the six ring regioisomeric dimethoxybenzoylpiperazines (DMBzPs). ResearchGate. [Link]
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
Reich, H. J. (2020). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. UW-Madison Chemistry. [Link]
Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters. [Link]
MDPI. (2021). Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. Molecules, 26(11), 3369. [Link]
MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences. [Link]
University of Sheffield. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Sheffield. [Link]
Hou, D., et al. (2019). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 37(2), 426-435. [Link]
Govindasamy, L., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
Zarei, K., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. ChemPhysChem, 27(4). [Link]
LOCKSS. (n.d.). SYNTHESIS OF 2-TRIFLUOROMETHYL-2,3,4,5- TETRAHYDRO-1 H-3-BENZAZEPINE DERIVATIVES. LOCKSS. [Link]
DeMarinis, R. M., et al. (1983). 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine: a potent and selective antagonist of .alpha.2-adrenoceptors. Journal of Medicinal Chemistry, 26(9), 1213-1214. [Link]
ResearchGate. (2025). Two General Routes to 1,4-Disubstituted-2,3,4,5-tetrahydro- 1 H -3-benzazepines. ResearchGate. [Link]
Weinstock, J., et al. (1980). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry, 23(9), 973-975. [Link]
Zhang, Y., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. CUNY Academic Works. [Link]
PrepChem. (n.d.). Synthesis of 8-chloro-2,3,4,5-tetrahydro-1-benzazepine-2,5-dione-4-carboxylic acid methyl ester. PrepChem. [Link]
Jiang, T., et al. (1999). Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][2][4]benzodiazepines. Rapid Communications in Mass Spectrometry, 13(14), 1444-1447. [Link]
Pecherer, B., et al. (1972). Synthesis of some tetrahydro-2- and 3-benzazepines, and of hexahydro-3-benzazocine. Journal of the Chemical Society, Perkin Transactions 1, 23, 2971-2974. [Link]
Google Patents. (2014).
Katritzky, A. R., et al. (2015). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]
Google Patents. (2014). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one. CN103833633A.
Google Patents. (2013). Method for preparing 7-chloro-2,3,4,5-tetrahydro-1H-1-benzoazepine-2,5-diketone. CN102174016A.
Zarei, K., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzoannulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 62(21), 9450-9470. [Link]
Berger, S. T., et al. (1989). Synthesis and receptor affinities of some conformationally restricted analogues of the dopamine D1 selective ligand (5R)-8-chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl- 1H-3-benzazepin-7-ol. Journal of Medicinal Chemistry, 32(8), 1913-1921. [Link]
-adrenoceptor antagonists that serve as critical active pharmaceutical ingredients (APIs) and intermediates in cardiovascular and neurological drug development[1][2]. Accurate structural verification of the benzazepine scaffold and its halogenated substituents is a strict regulatory requirement. This guide objectively compares the analytical performance of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against traditional Transmission FTIR (KBr pellet) and Raman spectroscopy. By detailing the causality behind experimental choices, this document provides a self-validating framework for the orthogonal identification of chlorobenzazepines.
Mechanistic Principles: IR vs. Raman for Benzazepines
The identification of a chlorobenzazepine molecule requires the characterization of both its polar heteroatomic bonds (N-H, C-Cl) and its non-polar aromatic system. Relying on a single technique often yields incomplete structural data due to the fundamental quantum mechanical differences in how light interacts with these bonds:
Infrared (IR) Spectroscopy: IR absorption requires a change in the dipole moment of a bond during vibration[3]. Consequently, IR is highly sensitive to the polar secondary amine (N-H) stretch of the azepine ring and the carbon-halogen (C-Cl) stretch.
Raman Spectroscopy: Raman scattering requires a change in the molecular polarizability of the electron cloud[3]. It excels at resolving the symmetrical breathing modes of the non-polar aromatic rings, making it an ideal orthogonal technique to FTIR for multiphase multicomponent dynamic processes[4].
Comparative Performance Matrix
To establish a robust Quality Control (QC) or R&D workflow, analysts must weigh the operational and spectroscopic trade-offs of each technique. Table 1 summarizes the comparative performance of the three primary vibrational spectroscopy methods.
Table 1: Performance Comparison of Spectroscopic Techniques for Chlorobenzazepine
The following table provides the self-validating spectral markers required to confirm the identity of a chlorobenzazepine derivative. These assignments act as the ground truth for library matching.
Table 2: Key IR Absorption Bands for Chlorobenzazepine Derivatives [6]
Wavenumber (cm⁻¹)
Functional Group
Vibration Type
Expected Intensity
3368
Secondary Amine (Azepine)
N-H stretch
Medium, Broad
2932, 2825
Aliphatic Ring / Methyl
C-H stretch (asym/sym)
Strong, Sharp
1628, 1566
Aromatic Ring
C=C stretch
Medium to Strong
1248
Azepine Ring
C-N stretch
Medium
834
Aryl Chloride
C-Cl stretch
Strong
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), spectroscopic workflows must be designed to automatically highlight environmental or procedural errors.
The causality of ATR relies on an evanescent wave penetrating the sample by only 0.5 to 2.0 µm. Any air gap or surface contaminant will drastically skew the resulting spectrum.
Crystal Decontamination & Background Validation:
Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate.
Self-Validation Step: Collect a background spectrum (air) at 4 cm⁻¹ resolution (32 scans). The system must automatically ratio out atmospheric
(2350 cm⁻¹) and vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹). If negative peaks appear later, the background was contaminated.
Sample Application:
Deposit 2–5 mg of the chlorobenzazepine powder directly onto the center of the crystal.
Pressure Application:
Engage the pressure anvil until the torque-limiting clutch clicks.
Mechanistic Reasoning: Because the evanescent wave decays exponentially from the crystal surface, intimate contact is mandatory. Insufficient pressure results in artificially low absorbance values, particularly at higher wavenumbers (e.g., the 3368 cm⁻¹ N-H stretch).
Acquisition & Processing:
Acquire the sample spectrum. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to transmission libraries.
Raman is utilized to confirm the aromatic backbone. However, trace synthetic impurities in API samples often exhibit massive fluorescence that obscures Raman scattering.
Excitation Source Selection:
Select a 1064 nm Nd:YAG laser source rather than a standard 785 nm diode[5].
Mechanistic Reasoning: 785 nm photons possess enough energy to excite electronic transitions in trace organic impurities, causing broad fluorescence emission that swamps the weak Raman signal. 1064 nm photons lack this energy, cleanly isolating the vibrational Raman scattering.
Through-Packaging Acquisition:
Place the sealed amber or clear glass vial containing the chlorobenzazepine into the spectrometer focal point.
Mechanistic Reasoning: Raman scattering can be collected through transparent barriers, eliminating sample handling and preventing exposure to highly potent
Verify the presence of the strong, sharp aromatic ring breathing mode (~1566 cm⁻¹) to orthogonally confirm the FTIR data.
Spectroscopic Workflow Visualization
The following decision-tree illustrates the logical relationship between the orthogonal techniques used to validate the API.
Workflow for orthogonal spectroscopic identification of chlorobenzazepine APIs.
Conclusion
For the definitive identification of chlorobenzazepine derivatives, relying on a single analytical modality introduces blind spots. While Transmission FTIR (KBr) is historically prevalent, its susceptibility to moisture interference compromises the critical N-H stretch region. ATR-FTIR stands as the superior primary technique due to its zero-preparation, high-fidelity resolution of polar C-Cl and N-H bonds. When coupled with 1064 nm Raman spectroscopy—which bypasses fluorescence to map the non-polar aromatic framework—researchers achieve a comprehensive, self-validating structural profile suitable for stringent regulatory submissions.
References
CN108295076A - Propionamido dimethoxy benzo [d] azepine quinazoline compounds and preparation. Google Patents.
6-Chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine: a potent and selective antagonist of alpha 2-adrenoceptors. PubMed.
The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. PMC.
DRUG PRODUCT IDENTIFICATION USING HANDHELD RAMAN. Rigaku.
Quantitative Application of in Situ ATR-FTIR and Raman Spectroscopy in Crystallization Processes. Industrial & Engineering Chemistry Research - ACS Publications.
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final and arguably most critical stage is its safe and compliant disposal.
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, ensuring the safety of laboratory personnel and the protection of our environment. As this compound is a halogenated organic molecule, it necessitates a disposal pathway distinct from general chemical waste.
Hazard Assessment and Characterization: Understanding the "Why"
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Given its classification as a halogenated organic compound, it is presumed to be subject to hazardous waste regulations stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Hazard Classification
Description
Primary Precaution
Acute Oral Toxicity
Harmful if ingested.
Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritant
Causes irritation upon contact with skin.
Wear appropriate chemical-resistant gloves and a lab coat.
Eye Irritant
Causes serious irritation to the eyes.
Wear safety glasses or goggles.
Respiratory Irritant
May cause irritation to the respiratory tract if inhaled.
Handle in a well-ventilated area or a chemical fume hood.
Halogenated Organic
Subject to specific hazardous waste regulations.
Segregate from non-halogenated waste streams.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following ensemble is mandatory when handling 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine for disposal:
Eye Protection: Chemical safety goggles are required to protect against potential splashes.
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation or perforation before use.[3]
Body Protection: A standard laboratory coat is essential to protect against skin contact.
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound or concentrated solutions should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Spill Management: A Proactive Approach to Accidents
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
For Small Spills:
Alert Personnel: Immediately notify others in the vicinity.
Isolate the Area: If safe to do so, restrict access to the spill area.
Don Appropriate PPE: Ensure you are wearing the full complement of required PPE.
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the spill.
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[4]
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
Evacuate: Immediately evacuate the laboratory.
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
Isolate: From a safe distance, prevent entry into the affected area.
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is to treat it as a halogenated organic hazardous waste .
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Halogenated organic compounds must be collected separately from non-halogenated organic waste. The reason for this is that the incineration of mixed waste can be complicated and more costly. Co-mingling can also lead to the formation of more hazardous byproducts during the disposal process.
Caption: Waste segregation decision workflow.
Step 2: Containerization
Select the Right Container: Use a chemically compatible and properly designated container for halogenated organic waste. This is typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or cracks.
Labeling: The container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste"
The full chemical name: "6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine"
The approximate concentration and quantity
The date of accumulation
The name of the principal investigator or laboratory group
An indication of the hazards (e.g., "Irritant," "Toxic")
Step 3: Accumulation and Storage
Point of Generation: Store the waste container at or near the point of generation, in a well-ventilated area, and under the control of laboratory personnel.
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Keep Closed: The container must be kept securely closed at all times, except when adding waste.
Step 4: Final Disposal
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.
The Underlying Rationale: Incineration of Halogenated Organics
The primary disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility. This process is designed to break down the complex organic molecule into simpler, less harmful components. The presence of chlorine requires specific flue gas treatment (scrubbing) to neutralize the resulting hydrochloric acid (HCl) and prevent its release into the atmosphere.
Caption: Overall disposal workflow for 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
By adhering to this comprehensive disposal guide, researchers can ensure that their valuable work in the laboratory does not inadvertently compromise safety or environmental integrity. The responsible management of chemical waste is a shared and vital responsibility within the scientific community.
References
Chem-Impex International, Inc. (2016, February 15). Safety Data Sheet. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent chemical compounds like 6-Chloro-2,3,4,5-tetrahydro-1H-3-benza...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent chemical compounds like 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, a member of the substituted benzazepine class, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.
The toxicological properties of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine and its analogs have not been exhaustively investigated. However, based on data from structurally similar compounds, it is prudent to handle this chemical with a high degree of caution. Safety data for related compounds indicate risks of acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, a thorough risk assessment must be conducted. The primary objective is to minimize exposure through engineering controls, with PPE serving as the final, crucial barrier[2][3].
Ventilation: All manipulations of this compound, including weighing, reconstitution, and transfers, should be performed in a properly functioning chemical fume hood or a powder containment hood to minimize inhalation exposure[4][5]. General laboratory ventilation with at least 10 air changes per hour is also recommended[6].
Restricted Access: The area where this compound is handled should be clearly designated, and access should be restricted to authorized personnel only[7].
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on the specific tasks being performed and the potential for exposure. The following table summarizes the minimum required PPE for handling 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Task
Hand Protection
Body Protection
Eye/Face Protection
Respiratory Protection
Weighing and Handling of Powder
Double-gloved with chemically resistant gloves (e.g., nitrile)
Disposable, solid-front gown with tight-fitting cuffs; coveralls ("bunny suit") may be considered for extensive handling[7][8]
Chemical cartridge-type respirator may be required for large spills[2]
Waste Disposal
Double-gloved with chemically resistant gloves (e.g., nitrile)
Disposable, solid-front gown with tight-fitting cuffs
Safety goggles
Not typically required
Hand Protection: The Critical Interface
Given the potential for skin irritation, robust hand protection is paramount[1].
Double Gloving: Always wear two pairs of powder-free, chemically resistant gloves (nitrile is a common and effective choice)[7]. This practice provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Glove-Gown Interface: The outer glove should be worn over the cuff of the gown, and the inner glove should be worn under the cuff to ensure no skin is exposed[7].
Regular Changes: Gloves should be changed immediately if they are known to be contaminated, torn, or punctured. It is also good practice to change gloves regularly, for instance, every 30 to 60 minutes during extended handling procedures[2].
Body Protection: Preventing Dermal Absorption
To prevent accidental skin contact, appropriate body protection is essential.
Gowns: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required[7][8]. The gown should close in the back to provide a continuous barrier.
Coveralls: For procedures with a higher risk of contamination, such as large-scale handling or spill cleanup, "bunny suit" coveralls can provide head-to-toe protection[8].
Eye and Face Protection: Shielding from Splashes and Aerosols
The eyes are particularly vulnerable to chemical splashes and airborne particles.
Goggles and Face Shield: When handling the powdered form of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, both safety goggles and a face shield are necessary to provide complete protection[3]. For handling solutions, safety goggles are the minimum requirement, with a face shield added whenever there is a significant risk of splashing[3][9][10]. Standard safety glasses with side shields do not offer adequate protection from splashes[2][3].
Respiratory Protection: Guarding Against Inhalation
Inhalation of powdered compounds can lead to respiratory irritation[1].
Respirators: When weighing or otherwise handling the solid form of this compound outside of a containment hood, a NIOSH-certified N95 or N100 respirator is recommended to prevent the inhalation of airborne particles[3]. For large spills, a chemical cartridge respirator may be necessary[2]. All personnel required to wear respirators must be properly fit-tested and trained in their use.
Operational Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Caption: Workflow for Safe Handling of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[6][9].
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][9].
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][9].
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][9].
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand and place it into a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not allow the material to enter drains[5][6].
Disposal Plan
All waste generated from handling 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, including contaminated PPE, empty containers, and excess chemical, must be treated as hazardous waste.
Waste Segregation: Collect all contaminated materials in a clearly labeled, sealed container.
Disposal: Dispose of the hazardous waste through a licensed disposal company in accordance with all local, state, and federal regulations[6][10][11]. Do not dispose of this chemical down the drain or in the regular trash. Empty containers may retain product residue and should be treated as hazardous waste[6].
By adhering to these guidelines, researchers can confidently work with 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.
References
Safety Data Sheet. (2016, February 15).
Safety Data Sheet. (n.d.).
Material Safety Data Sheet. (2021, November 25).
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
Sigma-Aldrich. (2025, December 4). Safety Data Sheet.
HAZARDOUS. (n.d.).
TargetMol. (n.d.). Safety Data Sheet.
Aaronchem. (2024, November 1). Safety Data Sheet.
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
DEP. (n.d.). KR-134L Safety Data Sheet.
Safe handling of hazardous drugs. (n.d.). PMC.
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Cayman Chemical. (2025, July 11). Safety Data Sheet.
Echemi. (n.d.). 4-BOC-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][6][12]DIAZEPINE Safety Data Sheets. Retrieved from Google Search.
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Pharm-Ed.
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
GHS Hazardous Chemical Information List. (n.d.).
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.